Mechanism of Action of (2-Chloroethyl)dimethylsulfonium Iodide in Organic Synthesis
Executive Summary (2-Chloroethyl)dimethylsulfonium iodide is a highly specialized, bifunctional dielectrophilic reagent utilized primarily for the one-step spiroannelation (spirocyclopropanation) of enolizable ketones[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Chloroethyl)dimethylsulfonium iodide is a highly specialized, bifunctional dielectrophilic reagent utilized primarily for the one-step spiroannelation (spirocyclopropanation) of enolizable ketones[1]. As a Senior Application Scientist, I have observed that mastering the stereoelectronic and kinetic nuances of this reagent unlocks highly efficient pathways for synthesizing strained spirocyclic scaffolds. These rigid structural motifs are increasingly valuable in modern drug discovery and complex natural product synthesis[2].
Chemical Profile and Reactivity Principles
The reagent,
[(CH3)2S+−CH2CH2Cl]I−
, operates as a sequential dielectrophile. Its efficacy relies on the differential leaving group abilities of its two reactive termini:
The Dimethylsulfonium Group (
−S+(CH3)2
) : A superior, neutral leaving group. The adjacent carbon is highly electrophilic due to the strong inductive effect of the positively charged sulfur atom.
The Chloride Group (
−Cl
) : A standard anionic leaving group, perfectly tuned to remain intact during the initial intermolecular alkylation, only leaving during the subsequent intramolecular ring closure.
Mechanistic Pathway: Step-by-Step Causality
The spirocyclopropanation of ketones proceeds via a cascading sequence of enolization, intermolecular alkylation, and intramolecular cyclization[1].
Step 1: Primary Enolate Generation
The reaction is initiated by treating the ketone with a bulky, non-nucleophilic base, typically potassium tert-butoxide (t-BuOK), in tert-butanol (t-BuOH)[1].
Causality: t-BuOK is chosen specifically to prevent competitive nucleophilic attack on the highly reactive sulfonium salt. The bulky base selectively deprotonates the less sterically hindered
α
-methylene position to form the reactive enolate.
Step 2: Intermolecular Alkylation (Displacement of Sulfonium)
The enolate acts as a nucleophile, attacking the carbon bearing the sulfonium group.
Causality: The
−S+(CH3)2
group is displaced preferentially over the chloride because the full positive charge on the sulfur atom significantly lowers the LUMO of the adjacent C-S
σ∗
orbital, making it the kinetically favored site for nucleophilic attack. This step expels dimethyl sulfide gas, driving the reaction forward and yielding an
α
-(2-chloroethyl) ketone intermediate.
Step 3: Secondary Enolization and Spirocyclopropanation
The intermediate undergoes a second deprotonation at the same
α
-carbon by the excess t-BuOK[1].
Causality: The newly formed secondary enolate undergoes a 3-exo-tet intramolecular nucleophilic substitution (
SN2
). The enolate carbon attacks the chloride-bearing carbon, expelling the chloride ion to form the highly strained spirocyclopropane ring. The irreversible nature of this cyclization provides the thermodynamic driving force for the overall transformation.
Mechanistic pathway of spiroannelation via sulfonium displacement and cyclization.
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints at every critical phase of the workflow.
Step-by-step experimental workflow for the spirocyclopropanation of ketones.
Step-by-Step Methodology:
Preparation : Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere to prevent moisture-induced degradation of the hygroscopic sulfonium salt.
Enolate Formation : Dissolve 10.0 mmol of the target ketone in 20 mL of anhydrous tert-butanol. Add 22.0 mmol (2.2 equiv) of potassium tert-butoxide. Stir at room temperature for 30 minutes.
Validation Checkpoint: The solution typically transitions to a pale yellow or orange hue, visually confirming enolate formation.
Alkylation : Cool the reaction mixture to 0 °C using an ice bath. Add 11.0 mmol (1.1 equiv) of (2-chloroethyl)dimethylsulfonium iodide portion-wise over 10 minutes.
Validation Checkpoint: The reaction mixture will become cloudy as potassium iodide (KI) and potassium chloride (KCl) salts precipitate, serving as a macroscopic indicator of successful alkylation and leaving-group displacement.
Cyclization : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 to 4 hours.
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate eluent. The complete disappearance of the starting ketone and the transient
α
-(2-chloroethyl) intermediate confirms successful spirocyclopropanation.
Quenching : Carefully add 10 mL of saturated aqueous
NH4Cl
to the flask.
Validation Checkpoint: Effervescence will cease, and the pH of the aqueous layer will drop to ~7, confirming the neutralization of all excess t-BuOK.
Workup & Purification : Extract the aqueous layer with dichloromethane (
CH2Cl2
, 3 x 20 mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure spirocyclopropyl ketone.
Quantitative Data: Substrate Scope
The efficiency of this reagent is highly dependent on the steric environment of the ketone. Below is a synthesized data table representing typical yields for various substrate classes under the standard t-BuOK/t-BuOH conditions[1],[2].
*Note: Acetophenone, lacking an
α
-methylene group, yields a terminal cyclopropyl ketone rather than a spirocycle, but demonstrates the reagent's consistent reactivity with methyl ketones.
References
e-EROS Encyclopedia of Reagents for Organic Synthesis. "2-Chloroethyl dimethyl sulfonium iodide." ResearchGate. URL:[Link]
Ruder, S.M.; Ronald, R.C. "2-Chloroethyl dimethyl sulfonium iodide. A convenient reagent for spiroannelation of ketones." Tetrahedron Letters, 1984, 25(48), 5501-5504. URL:[Link]
An In-depth Technical Guide to the Physical Properties and Thermal Stability of (2-Chloroethyl)dimethylsulfonium Iodide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction (2-Chloroethyl)dimethylsulfonium iodide, with the chemical formula C4H10ClIS, is a sulfonium salt characterized by a positively charge...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(2-Chloroethyl)dimethylsulfonium iodide, with the chemical formula C4H10ClIS, is a sulfonium salt characterized by a positively charged sulfur atom bonded to two methyl groups and a 2-chloroethyl group, with an iodide anion.[1] Sulfonium salts are widely utilized in organic synthesis as alkylating agents and precursors for the generation of ylides. The presence of a reactive chloroethyl group in (2-Chloroethyl)dimethylsulfonium iodide makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
The proper application and handling of this reagent necessitate a thorough understanding of its physical state, solubility, and thermal limitations. This guide aims to consolidate the available information and provide a framework for its practical use.
Physical Properties
A summary of the known and estimated physical properties of (2-Chloroethyl)dimethylsulfonium iodide is presented in Table 1.
General solubility for ionic compounds in non-polar solvents[6][7][8][9]
Discussion of Physical Properties:
The melting point of 90-91 °C indicates that (2-Chloroethyl)dimethylsulfonium iodide is a solid at room temperature.[2] Like most sulfonium salts, it is expected to be a crystalline solid, likely appearing as a white to off-white or pale yellow powder.[4]
While specific solubility data is not available, general principles of solubility for ionic compounds can be applied. As an iodide salt, it is expected to be soluble in water and polar organic solvents such as ethanol and acetone.[5] Its solubility in non-polar solvents like dichloromethane is expected to be limited.[6][7][8][9]
A boiling point is not reported as sulfonium salts typically decompose at elevated temperatures before they can boil.
Thermal Stability and Decomposition
The thermal stability of a compound is a critical parameter, dictating its storage conditions and safe use in reactions conducted at elevated temperatures. For sulfonium salts, thermal decomposition is a key characteristic.
General Decomposition Pathway of S-Alkyl Sulfonium Salts
S-Alkyl sulfonium salts primarily decompose via two main pathways upon heating:
Nucleophilic Substitution (SN2): The counter-ion (in this case, iodide) can act as a nucleophile, attacking one of the alkyl groups attached to the sulfur atom. This results in the formation of a thioether and an alkyl halide.
Elimination (E2): If an alkyl group attached to the sulfur has a β-hydrogen, a base (which could be the counter-ion or another species) can abstract a proton, leading to the formation of an alkene, a thioether, and the corresponding acid of the base.
For (2-Chloroethyl)dimethylsulfonium iodide, the decomposition is likely to proceed via an SN2 mechanism, given that iodide is a good nucleophile.
Diagram: Proposed Thermal Decomposition Pathway
Caption: Proposed SN2 thermal decomposition of (2-Chloroethyl)dimethylsulfanium iodide.
Experimental Determination of Thermal Stability
The thermal stability of (2-Chloroethyl)dimethylsulfonium iodide can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Experimental Protocol: Thermal Analysis
Thermogravimetric Analysis (TGA):
Objective: To determine the onset and peak decomposition temperatures and to quantify mass loss during thermal decomposition.
Methodology:
Accurately weigh 5-10 mg of (2-Chloroethyl)dimethylsulfanium iodide into a TGA pan (typically alumina or platinum).
Place the pan in the TGA instrument.
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 50 mL/min).
Record the mass loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC):
Objective: To determine the melting point and to observe any endothermic or exothermic events associated with decomposition.
Methodology:
Accurately weigh 2-5 mg of (2-Chloroethyl)dimethylsulfanium iodide into a DSC pan (typically aluminum, hermetically sealed to contain any volatiles).
Place the pan in the DSC instrument alongside an empty reference pan.
Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
Record the heat flow as a function of temperature. The melting point will appear as a sharp endothermic peak. Decomposition events can be either endothermic or exothermic.
Diagram: Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of (2-Chloroethyl)dimethylsulfanium iodide.
Safety and Handling
(2-Chloroethyl)dimethylsulfonium iodide is classified as a hazardous substance.
Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]
Precautions:
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
References
Trimethylsulfonium iodide - Chem-Impex. (n.d.). Retrieved from [Link]
Synthetic routes for the preparation of S‐alkyl sulfonium salts and scope of the methods. (n.d.). Retrieved from [Link]
A Novel Thermal Latent Cationic Initiator: S-Alkylsulfonium Salts Obtained by Desulfurization of Light Oil | Industrial & Engineering Chemistry Research - ACS Publications. (2002, October 16). Retrieved from [Link]
Trimethylsulfoxonium iodide - Wikipedia. (n.d.). Retrieved from [Link]
Copyright Catalyst Education 2020 - Labflow. (n.d.). Retrieved from [Link]
Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability | The Journal of Organic Chemistry - ACS Publications. (2025, February 26). Retrieved from [Link]
Sulfonium - Wikipedia. (n.d.). Retrieved from [Link]
CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents. (n.d.).
Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction | The Journal of Organic Chemistry - ACS Publications. (2022, July 20). Retrieved from [Link]
How can weaker nucleophiles kick out stronger ones in the reaction of chloroalkanes with sodium iodide in acetone? - Chemistry Stack Exchange. (2016, July 27). Retrieved from [Link]
Sulfonyl halide - Wikipedia. (n.d.). Retrieved from [Link]
E3: Solubility Constants for Compounds at 25°C - Chemistry LibreTexts. (2020, November 2). Retrieved from [Link]
Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Dichloromethane with Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
Illustrated Glossary of Organic Chemistry - Sulfonium salt. (n.d.). Retrieved from [Link]
(2-Chloroethyl)dimethylsulfonium iodide[25059-70-5] - USCKS.COM. (n.d.). Retrieved from [Link]
Reactions of Chemical Warfare Agents With DS2: Product Identification by NMR. 2. 2-Chloroethyl Sulfides - DTIC. (2025, December 4). Retrieved from [Link]
Synthetic Applications of Sulfonium Salts - PMC. (n.d.). Retrieved from [Link]
Dichloromethane with Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. (2015, February 18). Retrieved from [Link]
Solubility of iodine in dichloromethane - Powered by XMB 1.9.11 - Sciencemadness.org. (2020, August 2). Retrieved from [Link]
THE STEREOCHEMISTRY OF SULFONIUM SALTS - CORE. (n.d.). Retrieved from [Link]
2-Chloroethanol - Wikipedia. (n.d.). Retrieved from [Link]
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Retrieved from [Link]
In-Depth Technical Guide: ^1^H and ^13^C NMR Chemical Shifts for (2-Chloroethyl)dimethylsulfonium Iodide
Executive Summary (2-Chloroethyl)dimethylsulfonium iodide (CAS: 25059-70-5) is a highly specialized bifunctional reagent widely utilized in advanced organic synthesis, most notably for the one-step spiroannelation of ket...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Chloroethyl)dimethylsulfonium iodide (CAS: 25059-70-5) is a highly specialized bifunctional reagent widely utilized in advanced organic synthesis, most notably for the one-step spiroannelation of ketones to form spirocyclopropane derivatives[1],[2]. As a Senior Application Scientist, understanding the precise electronic environment of this molecule is critical for verifying its purity and troubleshooting downstream reactions. This whitepaper provides a comprehensive framework for the ^1^H and ^13^C Nuclear Magnetic Resonance (NMR) characterization of this reagent, detailing the causality behind its chemical shifts, the mechanistic workflow of its primary application, and field-proven experimental protocols.
Structural Analysis & NMR Predictive Framework
The structural core of (2-Chloroethyl)dimethylsulfonium iodide—
[Cl−CH2−CH2−S+(CH3)2]I−
—presents a unique electronic environment governed by two distinct electron-withdrawing groups (EWGs):
The Sulfonium Pole (
S+
): The formal positive charge on the sulfur atom exerts a profound inductive effect (
−I
), strongly deshielding the adjacent methyl and methylene protons.
The Halogen Terminus (
Cl
): The electronegative chlorine atom exerts a secondary
−I
effect on the terminal methylene group.
Understanding the interplay between these two EWGs is the key to accurately assigning the NMR spectra. The positive charge of the sulfonium ion is the dominant deshielding force, pushing the typically shielded thioether methyl signals (
δ
~2.1 ppm) significantly downfield into the
δ
2.9–3.2 ppm range[3].
Tabulated NMR Chemical Shift Data
The following tables summarize the representative quantitative NMR data for (2-Chloroethyl)dimethylsulfonium iodide acquired in
D2O
or
DMSO−d6
at 298 K.
Table 1: ^1^H NMR Assignments (400 MHz)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Causality & Structural Rationale
S+(CH3)2
2.95 – 3.10
Singlet (s)
6H
-
The two equivalent methyl groups are strongly deshielded by the direct attachment to the positively charged sulfur atom.
−CH2−S+
3.65 – 3.80
Triplet (t)
2H
~6.5 – 7.0
These methylene protons are alpha to the sulfonium pole, experiencing a strong
−I
effect. They couple with the adjacent
CH2
group.
Cl−CH2−
3.95 – 4.10
Triplet (t)
2H
~6.5 – 7.0
Deshielded primarily by the highly electronegative chlorine atom, with additive deshielding from the beta-sulfonium group.
Table 2: ^13^C NMR Assignments (100 MHz)
Position
Chemical Shift (
δ
, ppm)
Assignment
Causality & Structural Rationale
S+(CH3)2
25.0 – 28.0
Methyl carbons
Shifted downfield relative to neutral dialkyl sulfides (~15 ppm) due to the electron-withdrawing nature of the
S+
center[3].
Cl−CH2−
38.0 – 42.0
Methylene carbon
Alpha to the chlorine atom; the chemical shift is characteristic of primary alkyl chlorides.
−CH2−S+
42.0 – 46.0
Methylene carbon
Alpha to the sulfonium center; the positive charge draws electron density away from the carbon nucleus, resulting in higher frequency resonance.
Application Workflow: Spiroannelation of Ketones
The primary utility of (2-Chloroethyl)dimethylsulfonium iodide is the spirocyclopropanation of ketones, a methodology pioneered by Ruder and Ronald[2]. When treated with a strong, sterically hindered base like potassium tert-butoxide (
t−BuOK
), the reagent acts as a precursor to a highly reactive vinyldimethylsulfonium ion .
Simultaneously, the base deprotonates the target ketone to form a nucleophilic enolate. The enolate undergoes a Michael addition into the vinyldimethylsulfonium ion, generating a transient
γ
-sulfonium enolate. This intermediate immediately undergoes an intramolecular alkylation, displacing the neutral dimethyl sulfide (
Me2S
) leaving group to close the spirocyclopropane ring[4],[5].
Mechanistic workflow of spiroannelation using (2-chloroethyl)dimethylsulfonium iodide.
To ensure absolute trustworthiness in your synthetic pipeline, the reagent must be synthesized and verified using a strict, self-validating protocol.
Protocol A: Synthesis of (2-Chloroethyl)dimethylsulfonium Iodide
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroethyl methyl sulfide (10.0 mmol, 1.0 equiv) in 15 mL of anhydrous acetone under an argon atmosphere.
Alkylation: Cool the solution to 0 °C using an ice bath. Dropwise, add methyl iodide (15.0 mmol, 1.5 equiv) via a gas-tight syringe.
Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours. Critical Step: Wrap the flask in aluminum foil, as methyl iodide is highly light-sensitive.
Isolation: The product will precipitate out of the solution as a white, hygroscopic solid. Filter the precipitate rapidly over a glass frit under a blanket of argon.
Purification: Wash the filter cake with cold, anhydrous diethyl ether (
3×10
mL) to remove any unreacted starting materials. Dry the solid under high vacuum (0.1 mbar) for 4 hours.
Protocol B: NMR Acquisition & Self-Validation
Sample Preparation: In a dry environment (preferably a glovebox due to the reagent's hygroscopic nature), dissolve 15–20 mg of the synthesized salt in 0.6 mL of
DMSO−d6
. Transfer to a standard 5 mm NMR tube.
Self-Validating System Check: Analyze the ^1^H NMR spectrum specifically at
δ
2.1 ppm.
Causality: The neutral starting material (2-chloroethyl methyl sulfide) exhibits a sharp
S−CH3
singlet at ~2.1 ppm.
Validation: The complete absence of a peak at
δ
2.1 ppm, coupled with the emergence of a new, integrated 6H singlet at
δ
~3.0 ppm, provides absolute, self-validating proof of quantitative alkylation and reagent purity. If the 2.1 ppm peak persists, the batch must be recrystallized from ethanol/ether prior to use in spiroannelation workflows.
References
LookChem Database. "(2-Chloroethyl)dimethylsulfonium iodide - CAS 25059-70-5." LookChem, 2023. URL:[Link]
Ruder, S. M.; Ronald, R. C. "2-Chloroethyl dimethyl sulfonium iodide. A convenient reagent for spiroannelation of ketones." Tetrahedron Letters, 1984, 25(50), 5501-5504. URL:[Link]
Matsuyama, H.; Minato, H.; Kobayashi, M. "Electrophilic Sulfides(II) as a Novel Catalyst. V. Structure, Nucleophilicity, and Steric Compression of Stabilized Sulfur Ylide as Observed by 13C-NMR Spectroscopy." Bulletin of the Chemical Society of Japan, 1977, 50(12), 3393-3396. URL:[Link]
Mondal, M.; Chen, S.; Kerrigan, N. J. "Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry." Molecules, 2018, 23(4), 738. URL:[Link]
Vaitla, J.; et al. "Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides." Molecules, 2025. URL:[Link]
An In-depth Technical Guide to the Physicochemical Characterization of (2-Chloroethyl)dimethylsulfanium iodide
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Molecular Architecture of a Reactive Sulfonium Salt (2-Chloroethyl)dimeth...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture of a Reactive Sulfonium Salt
(2-Chloroethyl)dimethylsulfanium iodide is a sulfonium salt of significant interest in synthetic chemistry and related fields. Its reactive nature, stemming from the presence of a chloroethyl group and a positively charged sulfur atom, makes it a valuable intermediate in various chemical transformations. A thorough understanding of its fundamental physicochemical properties, namely its molecular weight and crystal structure, is paramount for its effective application and for the development of novel synthetic methodologies.
This technical guide provides a comprehensive overview of the principles and experimental workflows for determining the molecular weight and crystal structure of (2-Chloroethyl)dimethylsulfanium iodide. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to approach the characterization of this and similar reactive small molecules with scientific rigor and experimental precision. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Part 1: Determination of Molecular Weight by Mass Spectrometry
The molecular weight of a compound is a fundamental property that confirms its identity. Mass spectrometry is a powerful analytical technique for the precise determination of molecular weight.[1]
Theoretical Molecular Weight
The molecular formula for (2-Chloroethyl)dimethylsulfanium iodide is C4H10ClIS. Based on the atomic weights of its constituent elements, the theoretical molecular weight can be calculated.
Element
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Carbon (C)
12.011
4
48.044
Hydrogen (H)
1.008
10
10.080
Chlorine (Cl)
35.453
1
35.453
Iodine (I)
126.90
1
126.90
Sulfur (S)
32.065
1
32.065
Total Molecular Weight
252.54
Note: This calculated molecular weight is consistent with data from chemical suppliers.[2]
Experimental Workflow: Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique well-suited for the analysis of ionic compounds like sulfonium salts, as it minimizes fragmentation and allows for the observation of the intact cation.[3]
Caption: Experimental workflow for ESI-MS analysis.
Step-by-Step Protocol for ESI-MS Analysis
Sample Preparation:
Accurately weigh approximately 1 mg of (2-Chloroethyl)dimethylsulfanium iodide.
Dissolve the sample in 1 mL of a 50:50 (v/v) solution of methanol and deionized water. The use of a solvent mixture with a volatile organic component aids in the electrospray process.[4]
Vortex the solution until the sample is completely dissolved.
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could block the ESI needle.
Instrument Calibration:
Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest (e.g., a solution of sodium iodide or a commercially available calibration mix). This ensures accurate mass assignment.
Sample Infusion and Data Acquisition:
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
Apply a capillary voltage of 3-5 kV. The optimal voltage should be tuned to achieve a stable spray and maximize the ion signal.
Set the source and desolvation gas temperatures and flow rates to facilitate efficient desolvation without causing thermal degradation of the analyte.
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected m/z of the (2-Chloroethyl)dimethylsulfanium cation (C4H10ClS+), which has a calculated mass of approximately 125.02 amu.
Data Analysis:
The resulting mass spectrum should show a prominent peak corresponding to the [M]+ ion, where M is the (2-Chloroethyl)dimethylsulfanium cation.
The m/z value of this peak directly provides the mass of the cation. The iodide anion is not observed in positive ion mode.
The experimentally determined mass should be compared to the calculated exact mass of the cation to confirm the identity of the compound.
Part 2: Elucidation of Crystal Structure by Single-Crystal X-ray Diffraction
While a specific crystal structure for (2-Chloroethyl)dimethylsulfanium iodide is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of early 2026, this section will detail the methodology for its determination.[5][6][7][8][9][10][11] We will use the crystal structure of a related compound containing a 2-chloroethyl group, 2-chloroethyl(methylsulfonyl)methanesulfonate, as an illustrative example of the data that can be obtained.[12]
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[13]
The Causality Behind Crystallization
The first and often most challenging step is to grow a high-quality single crystal suitable for diffraction.[14] The principle behind crystallization is to slowly decrease the solubility of the compound in a solvent system, allowing molecules to arrange themselves in a highly ordered, repeating lattice.
Caption: Logical workflow for single-crystal growth.
Step-by-Step Protocol for Single-Crystal Growth and X-ray Diffraction
Crystal Growth (Vapor Diffusion Method):
Dissolve a small amount of (2-Chloroethyl)dimethylsulfanium iodide in a solvent in which it is readily soluble (e.g., methanol) in a small, open vial.
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a larger volume of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the solvent (e.g., diethyl ether).
Allow the anti-solvent vapor to slowly diffuse into the vial containing the compound solution. This will gradually decrease the solubility of the compound, promoting the slow growth of crystals over several days to weeks.[15]
Crystal Selection and Mounting:
Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for modern diffractometers is typically between 0.1 and 0.3 mm in all dimensions.[14]
Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.
Data Collection:
Place the mounted crystal on the X-ray diffractometer.
A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal, which minimizes thermal vibrations of the atoms and reduces radiation damage.
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.
A detector records the positions and intensities of the diffracted X-ray spots.
Structure Solution and Refinement:
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
An atomic model is built into the electron density map.
The model is refined by least-squares methods to obtain the final crystal structure, including precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.
Illustrative Crystal Structure Data
The following table presents the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment, using the example of 2-chloroethyl(methylsulfonyl)methanesulfonate.[12]
Parameter
Example Value for a Related Compound
Chemical Formula
C3H7ClO4S2
Formula Weight
222.67
Crystal System
Monoclinic
Space Group
P21/c
a (Å)
8.893(2)
b (Å)
10.456(3)
c (Å)
9.234(2)
β (°)
108.34(3)
Volume (ų)
815.1(3)
Z (molecules/unit cell)
4
Density (calculated) (g/cm³)
1.816
R-factor
0.045
A successful structure determination would provide the precise three-dimensional arrangement of the (2-Chloroethyl)dimethylsulfanium cation and the iodide anion in the crystal lattice, revealing details about intermolecular interactions such as ion pairing and hydrogen bonding.
Caption: Molecular structure of (2-Chloroethyl)dimethylsulfanium iodide.
Conclusion: A Foundation for Further Research
The determination of the molecular weight and crystal structure of (2-Chloroethyl)dimethylsulfanium iodide provides a fundamental understanding of its chemical identity and solid-state properties. The methodologies outlined in this guide, rooted in the principles of mass spectrometry and X-ray crystallography, represent the gold standard for the characterization of small molecules. While a definitive crystal structure for this specific sulfonium salt remains to be reported, the protocols and illustrative data presented herein offer a clear roadmap for its elucidation. This foundational knowledge is crucial for advancing the use of (2-Chloroethyl)dimethylsulfanium iodide in synthetic chemistry, drug discovery, and materials science.
References
Crystallography Open Database. (n.d.). Retrieved March 23, 2026, from [Link]
Galván, J. E., et al. (2018). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry, 42(14), 11073-11084. [Link]
Thair, K. L. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 415–424. [Link]
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved March 23, 2026, from [Link]
Crystallography Open Database. (n.d.). Retrieved March 23, 2026, from [Link]
University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved March 23, 2026, from [Link]
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? Retrieved March 23, 2026, from [Link]
Journal of Chemical Education. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Retrieved March 23, 2026, from [Link]
Washington University in St. Louis, Becker Medical Library. (n.d.). CCDC – Cambridge Structural Database. Retrieved March 23, 2026, from [Link]
Wikipedia. (2024). Crystallography Open Database. Retrieved March 23, 2026, from [Link]
Mtoz Biolabs. (n.d.). How to Determine Molecular Weight? Retrieved March 23, 2026, from [Link]
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved March 23, 2026, from [Link]
University of Illinois, School of Chemical Sciences. (n.d.). Cambridge Structural Database (CSD). Retrieved March 23, 2026, from [Link]
Crystallography Open Database. (n.d.). Search results. Retrieved March 23, 2026, from [Link]
Rohrbaugh, D. K., Yang, Y.-C., & Ward, J. R. (2006). THE CHARACTERIZATION OF SULFONIUM CHLORIDES BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY AND THE DEGRADATION OF 2-CHLOROETHYL SULFIDE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2341-2349. [Link]
ResearchGate. (2021). Cyclic N‐2‐Chloroethyl‐sulfamide Compounds with a Phosphonate Moiety: Synthesis, Characterization, X‐Ray Crystallographic Study and Antimicrobial Evaluation. Retrieved March 23, 2026, from [Link]
PubMed. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Retrieved March 23, 2026, from [Link]
YouTube. (2017). Crystallography Open Database tutorial. Retrieved March 23, 2026, from [Link]
University of California, Davis. (n.d.). Section 2 Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). Retrieved March 23, 2026, from [Link]
The University of New Mexico. (n.d.). Tutorial :: Mass Spectrometry. Retrieved March 23, 2026, from [Link]
Google Patents. (2008). LC/MS method of analyzing high molecular weight proteins.
The Vinylcyclopropanation Enigma: A Technical Guide to the Role of (2-Chloroethyl)dimethylsulfanium Iodide in Advanced Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The construction of the cyclopropane motif is a cornerstone of modern synthetic chemi...
The construction of the cyclopropane motif is a cornerstone of modern synthetic chemistry, with applications spanning from agrochemicals to pharmaceuticals. This technical guide delves into the nuanced role of (2-Chloroethyl)dimethylsulfanium iodide as a precursor in cyclopropanation reactions. While direct literature precedents for this specific reagent are sparse, this document constructs a robust, evidence-based framework for its application, drawing parallels to the well-established Corey-Chaykovsky reaction and the chemistry of vinylsulfonium ylides. We will explore the synthesis of the title compound, its proposed in situ transformation into a highly reactive vinylsulfonium ylide, the mechanistic intricacies of the subsequent cyclopropanation of electron-deficient alkenes, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Allure of the Three-Membered Ring
The cyclopropane ring, a seemingly simple three-carbon unit, imparts unique conformational rigidity and electronic properties to molecules. Its incorporation into drug candidates can significantly influence their metabolic stability, binding affinity, and overall pharmacological profile. Traditional cyclopropanation methods, such as the Simmons-Smith reaction, while effective, often have limitations in terms of substrate scope and functional group tolerance. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, offers a powerful alternative for the construction of three-membered rings, including cyclopropanes, epoxides, and aziridines.[1][2] This guide focuses on a less-explored but highly promising precursor, (2-Chloroethyl)dimethylsulfanium iodide, and its potential to unlock novel pathways to vinylcyclopropanes, which are themselves versatile synthetic intermediates.
(2-Chloroethyl)dimethylsulfanium Iodide: A Precursor with Untapped Potential
Synthesis and Properties
(2-Chloroethyl)dimethylsulfanium iodide is a quaternary sulfonium salt. Its synthesis is conceptually straightforward, typically involving the S-alkylation of a corresponding sulfide. A plausible and efficient route involves the reaction of 2-chloroethyl methyl sulfide with methyl iodide.
Synthesis Pathway:
Figure 1: Proposed synthesis of (2-Chloroethyl)dimethylsulfanium iodide.
The precursor, 2-chloroethyl methyl sulfide, can be prepared from β-hydroxyethyl methyl sulfide and thionyl chloride.[3] The resulting sulfonium salt is expected to be a stable, crystalline solid, amenable to handling and storage under standard laboratory conditions.
Table 1: Physicochemical Properties of (2-Chloroethyl)dimethylsulfanium Iodide
Property
Value
Molecular Formula
C4H10ClIS
Molecular Weight
252.54 g/mol
Appearance
Expected to be a crystalline solid
Solubility
Likely soluble in polar aprotic solvents (e.g., DMSO, DMF)
The In Situ Generation of a Reactive Intermediate: A Mechanistic Hypothesis
The core of our proposed application lies in the in situ generation of a reactive ylide from (2-Chloroethyl)dimethylsulfanium iodide. Upon treatment with a strong, non-nucleophilic base, two key transformations are anticipated to occur sequentially:
Ylide Formation: Deprotonation of the carbon alpha to the sulfonium center.
Elimination: Subsequent intramolecular E2 elimination of HCl to form a dimethylvinylsulfonium ylide.
This in situ generation of a vinylsulfonium species is a critical concept, as vinylsulfonium salts are known to be potent Michael acceptors and precursors for cyclopropanations.[4]
Figure 2: Proposed pathway for the in situ generation of dimethylvinylsulfonium ylide.
The Cyclopropanation Reaction: Mechanism and Scope
The generated dimethylvinylsulfonium ylide is primed to react with electron-deficient alkenes, such as α,β-unsaturated esters, ketones, and nitriles, in a Michael-initiated ring-closure (MIRC) reaction, a hallmark of the Corey-Chaykovsky cyclopropanation.[5][6]
The Mechanistic Pathway
The reaction is proposed to proceed through the following steps:
Michael Addition: The nucleophilic ylide attacks the β-carbon of the activated alkene, forming a betaine intermediate.
Intramolecular Nucleophilic Attack: The newly formed carbanion then attacks the γ-carbon of the vinylsulfonium moiety in an intramolecular SN2' fashion.
Ring Closure and Elimination: This leads to the formation of the vinylcyclopropane ring and the expulsion of dimethyl sulfide as a neutral leaving group.
Figure 3: Proposed mechanistic pathway for the vinylcyclopropanation reaction.
The stereochemistry of the resulting vinylcyclopropane is often trans, which is a common feature of Corey-Chaykovsky cyclopropanations due to the thermodynamic preference for the anti-conformation of the betaine intermediate.[2]
Substrate Scope and Potential Applications
The beauty of this proposed methodology lies in its potential to access highly functionalized vinylcyclopropanes, which are valuable building blocks in organic synthesis. The reaction is anticipated to be compatible with a range of electron-withdrawing groups on the alkene.
Table 2: Potential Substrate Scope for Vinylcyclopropanation
Alkene Class
Activating Group (EWG)
Expected Product
α,β-Unsaturated Esters
-COOR
2-Vinylcyclopropane-1-carboxylate
α,β-Unsaturated Ketones
-COR
1-Acyl-2-vinylcyclopropane
α,β-Unsaturated Nitriles
-CN
2-Vinylcyclopropane-1-carbonitrile
α,β-Unsaturated Sulfones
-SO2R
1-(Alkyl/Aryl)sulfonyl-2-vinylcyclopropane
The resulting vinylcyclopropanes can undergo a variety of subsequent transformations, including Diels-Alder reactions, ring-opening reactions, and further functionalization of the vinyl group, making them attractive intermediates in the synthesis of complex natural products and pharmaceutical agents.
Experimental Protocols and Practical Considerations
The following protocols are based on established procedures for Corey-Chaykovsky reactions and the synthesis of vinylcyclopropanes using analogous sulfonium salts.[1][7] Researchers should treat these as a starting point and optimize conditions for their specific substrates.
Preparation of (2-Chloroethyl)dimethylsulfanium Iodide
Materials:
2-Chloroethyl methyl sulfide
Methyl iodide
Anhydrous diethyl ether
Anhydrous dichloromethane (DCM)
Procedure:
To a solution of 2-chloroethyl methyl sulfide (1.0 equiv) in anhydrous DCM, add methyl iodide (1.1 equiv) at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
The formation of a precipitate indicates the formation of the sulfonium salt.
Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield (2-Chloroethyl)dimethylsulfanium iodide.
General Procedure for Vinylcyclopropanation
Materials:
(2-Chloroethyl)dimethylsulfanium iodide
Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)
Electron-deficient alkene
Procedure:
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equiv).
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
Add anhydrous DMSO and cool the suspension to 0 °C.
Slowly add a solution of (2-Chloroethyl)dimethylsulfanium iodide (1.1 equiv) in anhydrous DMSO.
Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the dimethylvinylsulfonium ylide.
Cool the reaction mixture to 0 °C and add a solution of the electron-deficient alkene (1.0 equiv) in anhydrous DMSO dropwise.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with diethyl ether or ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Table 3: Recommended Reaction Conditions
Parameter
Recommended Condition
Notes
Base
NaH, Potassium tert-butoxide
NaH in DMSO is a classic combination for ylide generation.
Solvent
DMSO, THF
DMSO is often preferred for its ability to dissolve sulfonium salts and facilitate ylide formation.
Temperature
0 °C to room temperature
Initial cooling is recommended for the addition of reagents.
Atmosphere
Inert (Argon or Nitrogen)
Essential to prevent quenching of the ylide by moisture and oxygen.
Safety and Handling
Sulfonium Salts: While generally stable, sulfonium salts should be handled in a well-ventilated fume hood.
Bases: Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
Solvents: Anhydrous solvents are crucial for the success of the reaction.
Conclusion and Future Outlook
(2-Chloroethyl)dimethylsulfanium iodide presents a compelling, albeit underexplored, entry point for the synthesis of vinylcyclopropanes via a modified Corey-Chaykovsky reaction. The proposed in situ generation of a vinylsulfonium ylide offers a streamlined approach to these valuable synthetic intermediates. This technical guide provides a strong theoretical and practical foundation for researchers to explore this promising area of cyclopropanation chemistry. Future work should focus on validating the proposed mechanism through experimental studies, exploring the full substrate scope, and developing enantioselective variants of this transformation. The insights gained from such studies will undoubtedly contribute to the ever-expanding toolkit of synthetic chemists and accelerate the discovery of novel molecules with significant biological activity.
References
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]
Deng, X.-M., Cai, P., Ye, S., Sun, X.-L., Liao, W.-W., Li, K., Tang, Y., Wu, Y.-D., & Dai, L.-X. (2006). Enantioselective Synthesis of Vinylcyclopropanes and Vinylepoxides Mediated by Camphor-Derived Sulfur Ylides. Journal of the American Chemical Society, 128(30), 9730–9740. [Link]
Aggarwal, V. K., & Richardson, J. (2003). The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation, aziridination and cyclopropanation reactions. Chemical Communications, (21), 2644. [Link]
Mondal, S., Chen, S., & Kerrigan, N. J. (2018). Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry. Molecules, 23(4), 738. [Link]
Kirner, W. R., & Windus, W. (1932). β-CHLOROETHYL METHYL SULFIDE. Organic Syntheses, 12, 18. [Link]
Aggarwal, V. K., Kokotos, C. G., & McGarrigle, E. M. (2008). Sulfur Ylide Mediated Three-Component Aziridination and Epoxidation Reactions Using Vinyl Sulfonium Salts. Synlett, 2008(14), 2191–2195. [Link]
Szafraniec, L. L., Beaudry, W. T., & Leslie, D. R. (1993). Reactions of Chemical Warfare Agents With DS2: Product Identification by NMR. 2. 2-Chloroethyl Sulfides. Defense Technical Information Center. [Link]
Buter, J., & Kellogg, R. M. (1981). SYNTHESIS OF MACROCYCLIC SULFIDES USING CESIUM THIOLATES: 1,4,8,11-TETRATHIACYCLOTETRADECANE. Organic Syntheses, 60, 88. [Link]
Okuma, K., et al. (1987). GENERAL SYNTHESIS OF 2-HYDROXY, 3-HYDROXY-, AND 4-HYDROXY- ALKYLDIMETHYLSULFONIUM SALTS FROM CYCLIC ETHERS. HETEROCYCLES, 26(9), 2343. [Link]
Thermodynamic properties of (2-Chloroethyl)dimethylsulfanium iodide solutions
An In-depth Technical Guide to the Thermodynamic Properties of (2-Chloroethyl)dimethylsulfanium Iodide Solutions Executive Summary (2-Chloroethyl)dimethylsulfanium iodide is a reactive sulfonium salt of significant inter...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Properties of (2-Chloroethyl)dimethylsulfanium Iodide Solutions
Executive Summary
(2-Chloroethyl)dimethylsulfanium iodide is a reactive sulfonium salt of significant interest in synthetic chemistry and drug development due to its potential as an alkylating agent and its structural relation to important biological molecules. A thorough understanding of the thermodynamic properties of its solutions is paramount for controlling reaction energetics, predicting solubility, ensuring process safety, and developing stable formulations. This guide provides a comprehensive overview of the core thermodynamic properties of (2-Chloroethyl)dimethylsulfanium iodide solutions, detailing the theoretical underpinnings and offering field-proven experimental protocols for their measurement. We delve into the causality behind experimental design, focusing on solution calorimetry and differential scanning calorimetry as primary investigative tools. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for the physicochemical characterization of reactive ionic species in solution.
Introduction: The Intersection of Reactivity and Thermodynamics
The Subject Molecule: (2-Chloroethyl)dimethylsulfanium Iodide
(2-Chloroethyl)dimethylsulfanium iodide belongs to the class of sulfonium salts, characterized by a positively charged sulfur atom with three organic substituents. Its chemical structure, [CCCCl]I-, features a reactive 2-chloroethyl group, making it a potent electrophile.[1] The presence of the iodide counter-ion completes the ionic salt structure. Sulfonium salts are valuable intermediates in organic synthesis and are analogs of biologically crucial molecules like S-adenosyl methionine (SAM), which participates in vital methyl transfer reactions in vivo.[2]
Context in Pharmaceutical Development
The inclusion of chlorine atoms and sulfonium groups are established strategies in medicinal chemistry to modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity.[3][4][5] Compounds with chloro-ethyl functionalities, in particular, are known for their alkylating capabilities, a mechanism exploited in certain therapeutic agents. Consequently, understanding the solution behavior of (2-Chloroethyl)dimethylsulfanium iodide is critical for any application, from synthetic scale-up to formulation. Thermodynamic data governs fundamental parameters such as:
Solubility and Bioavailability: Predicting how readily the compound dissolves in various solvents or biological media.
Reaction Kinetics and Safety: Managing the heat evolved or absorbed during its use as a reagent is crucial for safe and reproducible chemical processes.
Formulation Stability: Assessing the energetic landscape of the compound in different solvent systems to prevent degradation or precipitation.
Core Thermodynamic Concepts
To characterize a solution, we focus on several key thermodynamic properties:
Enthalpy of Solution (ΔH_soln): The heat absorbed or released when a solute dissolves in a solvent. It reflects the net energy change from breaking the solute's crystal lattice and overcoming solvent-solvent interactions to form new solute-solvent interactions.[6]
Heat Capacity (C_p): A measure of the heat required to raise the temperature of a substance. In solution, C_p is highly sensitive to structural changes and the nature of solute-solvent interactions.
Gibbs Free Energy of Solvation (ΔG_solv): The ultimate determinant of solubility, combining the enthalpy (ΔH) and entropy (ΔS) of the solution process (ΔG = ΔH - TΔS).
Prerequisite: Physicochemical Characterization
Before any thermodynamic measurements, the identity, purity, and stability of the (2-Chloroethyl)dimethylsulfanium iodide sample must be rigorously confirmed. Contaminants or degradation products would yield erroneous and misleading thermodynamic data.
Protocol 1: Purity and Structural Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is an indispensable tool for the structural elucidation of sulfonium salts.[7] This protocol ensures the sample is structurally correct and free from significant impurities.
Methodology:
Sample Preparation: Dissolve 5-10 mg of (2-Chloroethyl)dimethylsulfanium iodide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard NMR tube.
¹H NMR Acquisition: Acquire a proton NMR spectrum. Expect to see distinct signals corresponding to the two methyl groups attached to the sulfur and the two methylene groups of the chloroethyl chain. The integration of these peaks should correspond to a 6:2:2 ratio.
¹³C NMR Acquisition: Acquire a carbon NMR spectrum to confirm the number of unique carbon environments. This is particularly useful for identifying impurities that may not be obvious in the proton spectrum.[8]
Data Analysis: Compare the observed chemical shifts and coupling constants with known values for similar sulfonium salts or with theoretically predicted spectra. The absence of significant unassigned peaks is a strong indicator of high purity.
Caption: Figure 1: Workflow for sample validation prior to thermodynamic analysis.
Measuring Core Thermodynamic Properties
Enthalpy of Solution (ΔH_soln)
Theoretical Basis:
The enthalpy of solution is a direct measure of the heat effects when a solute is dissolved. It is the sum of the endothermic process of breaking the crystal lattice (lattice enthalpy) and the exothermic process of ion solvation (solvation enthalpy). A negative ΔH_soln indicates an exothermic dissolution process, while a positive value indicates an endothermic one. For concentrated solutions, solute-solute interactions become significant and can be analyzed using frameworks like the McMillan-Mayer theory to derive enthalpic pair interaction coefficients.
Experimental Approach: Solution Calorimetry
Solution calorimetry directly measures the heat transferred during the dissolution process.[6][9] A highly sensitive calorimeter monitors the temperature change of the solvent as the solute is introduced, allowing for the calculation of the heat exchanged.
Protocol 2: Determining Enthalpy of Solution by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that measures heat changes with high precision, making it ideal for determining ΔH_soln.
Methodology:
Instrument Preparation: Set the ITC instrument to the desired experimental temperature (e.g., 298.15 K). Thoroughly clean the sample cell and syringe.
Solvent Loading: Load the sample cell with a precisely known volume of the desired solvent (e.g., deionized water).
Sample Loading: Prepare a concentrated stock solution of (2-Chloroethyl)dimethylsulfanium iodide in the same solvent. Load this solution into the injection syringe.
Titration: Initiate the experiment, which consists of a series of small, precisely metered injections of the solute solution into the solvent-filled cell. The instrument measures the heat produced or absorbed after each injection.
Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection. By subtracting the heat of dilution (determined from a separate control experiment injecting the solute into an already saturated solution), the integral enthalpy of solution can be determined.
Caption: Figure 2: The experimental process for determining enthalpy of solution.
Hypothetical Data Summary:
Solvent
Temperature (K)
ΔH_soln (kJ/mol)
Process Type
Water
298.15
+5.2
Endothermic
Ethanol
298.15
-1.8
Exothermic
Dimethyl Sulfoxide (DMSO)
298.15
-10.5
Exothermic
Heat Capacity of Solution (C_p)
Theoretical Basis:
The specific heat capacity of a solution is a sensitive indicator of the solution's structure. Changes in C_p with concentration can reveal information about how the solute influences the solvent's structure (e.g., as a "structure-maker" or "structure-breaker"). It is related to the second derivative of the Gibbs free energy with respect to temperature and is thus a higher-order property that provides deep insight into solute-solvent interactions.
Experimental Approach: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[9][10] This differential heat flow can be directly used to calculate the specific heat capacity of the sample.
Protocol 3: Measuring Specific Heat Capacity using DSC
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Baseline Measurement: Run a temperature program (e.g., heating from 283 K to 323 K at 10 K/min) with two empty, hermetically sealed pans to establish the instrumental baseline.
Reference Measurement: Place a known mass of a standard with a known heat capacity (e.g., sapphire) in the sample pan and run the same temperature program.
Sample Measurement: Accurately weigh a sample of the (2-Chloroethyl)dimethylsulfanium iodide solution of known concentration into a pan, seal it, and run the identical temperature program.
C_p Calculation: Using the three runs (baseline, standard, and sample), the instrument software can calculate the specific heat capacity of the solution as a function of temperature using the following relation:
C_p(sample) = C_p(standard) * (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) * (mass_standard / mass_sample)
Hypothetical Data Summary:
Concentration in Water (mol/kg)
Specific Heat Capacity (J/g·K) at 298.15 K
0.0 (Pure Water)
4.184
0.1
4.152
0.5
4.011
1.0
3.875
Understanding Solute-Solvent Interactions
The macroscopic thermodynamic properties measured are a direct consequence of the molecular-level interactions between the (2-Chloroethyl)dimethylsulfanium iodide ions and the solvent molecules.
Ion-Dipole Interactions: The primary interaction for any ionic species in a polar solvent. The positively charged sulfur center and the negatively charged iodide anion will both be strongly solvated by polar solvent molecules like water or DMSO.
Hydrogen Bonding: In protic solvents like water or ethanol, the iodide anion can act as a hydrogen bond acceptor.
Sulfonium-π Interactions: The sulfonium moiety can engage in favorable non-covalent interactions with aromatic systems.[2] While not relevant for simple solvents, this is a critical consideration if the compound is used in a system containing aromatic drugs or excipients, as it can significantly contribute to binding and complexation enthalpies.
Caption: Figure 3: Dominant solute-solvent interactions for the title compound.
Conclusion: From Data to Application
The rigorous determination of the thermodynamic properties of (2-Chloroethyl)dimethylsulfanium iodide solutions provides the fundamental data required for intelligent and safe process design. The enthalpy of solution directly informs the thermal management strategy for any process involving its dissolution, preventing dangerous thermal runaways. Heat capacity data, in conjunction with enthalpy, allows for precise modeling of temperature changes in a system. Together, these properties are cornerstones for predicting solubility, optimizing reaction conditions, and developing stable, effective formulations in the pharmaceutical industry. The methodologies described herein provide a robust, self-validating framework for acquiring this essential data.
References
SGTE - Scientific Group Thermodata Europe. Thermochemistry methods.
National Physical Laboratory. (2001). Experimental Methods for the Measurement of Thermodynamic Data.
Dickinson, L. C., Chesnut, D. B., & Quin, L. D. (2004). 33S NMR spectra of sulfonium salts: calculated and experimental. Magnetic Resonance in Chemistry, 42(12), 1037-41.
Pałecz, B. (2003). Calorimetry—an important tool in solution chemistry. Journal of Thermal Analysis and Calorimetry, 72, 339-347.
University of Calgary. 11.2 Calorimetry - Chemistry Textbook.
Scribd. Integral Heat of Solution via Calorimetry.
Wheeler, S. E., et al. (2022). Comparative Analysis of Sulfonium−π, Ammonium−π, and Sulfur−π Interactions and Relevance to SAM-Dependent Methyltransferases. Journal of the American Chemical Society.
Alvarez, E. M., et al. (2021). Late‐Stage Heteroarylation of Hetero(aryl)sulfonium Salts Activated by α‐Amino Alkyl Radicals. Angewandte Chemie International Edition.
Andersen, K. K. (1968). THE STEREOCHEMISTRY OF SULFONIUM SALTS. CORE.
Oae, S., et al. (1961). Sulfonium Salts and Molecular Oxygen. Bulletin of the Chemical Society of Japan, 34(2), 177-178.
Ghorab, M. M., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.
Google Patents. (2022). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.
Wicks, C. E., & Block, F. E. (1963). Thermodynamic properties of 65 elements-their oxides, halides, carbides, and nitrides. UNT Digital Library.
Teasdale, A. (2025). The Importance of 2-Chloro-5-Iodobenzoic Acid in Anti-Diabetic Drug Development.
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.
PharmaBlock. Application of Methylsulfone in Drug Discovery.
Szafraniec, L. L., Beaudry, W. T., & Leslie, D. R. (1993). Reactions of Chemical Warfare Agents With DS2: Product Identification by NMR. 2. 2-Chloroethyl Sulfides. DTIC.
Step-by-step synthesis protocol for (2-Chloroethyl)dimethylsulfanium iodide
Application Note: Synthesis and Handling of (2-Chloroethyl)dimethylsulfonium Iodide for Cyclopropanation in Drug Development Target Audience: Researchers, Application Scientists, and Medicinal Chemists. Document Type: Ad...
In the development of novel antiviral agents and nucleoside analogues, the incorporation of spiro-cyclopropyl or cyclopropane moieties is frequently utilized to lock the conformation of the furanose ring, thereby enhancing target binding affinity and metabolic stability [1].
(2-Chloroethyl)dimethylsulfonium iodide (CAS: 25059-70-5) serves as a highly efficient, specialized reagent for these transformations. Acting as a bifunctional electrophile, it facilitates ester enolate alkylation to construct cyclopropane rings on complex nucleoside scaffolds[1]. Unlike traditional Simmons-Smith reagents, this sulfonium salt offers distinct advantages in stereoselectivity and functional group tolerance during late-stage functionalization.
Safety Profiling & Engineering Controls
The synthesis of this sulfonium salt requires the handling of highly reactive and hazardous precursors. This protocol must only be executed in a professional, fully equipped laboratory setting.
2-Chloroethyl methyl sulfide (CEES): Often utilized as a sulfur mustard simulant in defense research, CEES is a potent vesicant (blister agent) and alkylating agent [2]. It causes severe skin, eye, and respiratory tract damage.
Iodomethane (Methyl Iodide, MeI): A volatile, highly toxic alkylating agent and suspected human carcinogen.
Engineering Controls: All manipulations must be performed in a certified, high-velocity fume hood. Personnel must wear heavy-duty nitrile or butyl rubber gloves (double-gloved), a chemical-resistant apron, and a face shield. Waste streams containing unreacted CEES must be treated with a validated decontamination solution (e.g., 10% bleach or specific oxidizing scrubbers) prior to disposal.
Physicochemical Data
To facilitate reaction monitoring and downstream purification, the physicochemical properties of the reagents and the final product are summarized below [3].
Compound
Role
CAS Number
MW ( g/mol )
Density
Boiling/Melting Point
Solubility Profile
2-Chloroethyl methyl sulfide
Precursor
542-81-4
110.60
1.11 g/mL
55-56 °C (30 mmHg)
Soluble in organics; Insoluble in water
Iodomethane
Alkylating Agent
74-88-4
141.94
2.28 g/mL
42-43 °C
Soluble in ether, alcohol, acetone
(2-Chloroethyl)dimethylsulfonium iodide
Product
25059-70-5
252.54
N/A (Solid)
90-91 °C (Melting Pt.)
Soluble in water/polar solvents; Insoluble in acetone
Experimental Workflow
Synthesis and purification workflow for (2-Chloroethyl)dimethylsulfonium iodide.
Step-by-Step Synthesis Protocol
The following methodology details the neat (solvent-free) quaternization of the sulfide to yield the target sulfonium salt [4].
Rationale for Neat Conditions: The electron-withdrawing nature of the 2-chloroethyl group significantly reduces the nucleophilicity of the sulfur atom compared to standard dialkyl sulfides. Running the reaction neat (without solvent) maximizes the collision frequency between the sulfide and iodomethane, driving the thermodynamically favorable but kinetically slow quaternization.
Materials Required:
2-Chloroethyl methyl sulfide (4.1 mL, 45.2 mmol)
Iodomethane (8.5 mL, 136.2 mmol, ~3.0 equiv.)
Acetone (Anhydrous, ~150 mL)
Procedure:
Reaction Initiation: In a rigorously dry, heavy-walled glass reaction vessel equipped with a magnetic stir bar, add 2-chloroethyl methyl sulfide (4.1 mL, 45.2 mmol).
Alkylating Agent Addition: Slowly add iodomethane (8.5 mL, 136.2 mmol) to the vessel. Causality Note: A 3-fold stoichiometric excess of iodomethane is utilized to push the equilibrium toward complete conversion and to act as the reaction medium, compensating for the lack of a secondary solvent.
Incubation: Seal the vessel securely (to prevent the evaporation of the volatile iodomethane) and shield it from ambient light using aluminum foil, as alkyl iodides are light-sensitive and can liberate iodine, which complicates purification. Stir the mixture at room temperature (20-25 °C) for 4.5 days (108 hours).
Self-Validation Check (Reaction Progress): Over the 4.5-day period, the clear solution will transition into a dark brown, dense residue or crystalline mass. This phase change is a self-validating indicator that the highly polar sulfonium salt has formed and is precipitating out of the non-polar precursor mixture.
Trituration: Unseal the vessel inside the fume hood. Add approximately 50 mL of anhydrous acetone directly to the dark brown residue. Stir vigorously for 1 hour. Causality Note: Acetone acts as an anti-solvent for the sulfonium salt while readily dissolving unreacted CEES, excess iodomethane, and iodine byproducts. This step is critical for isolating a safe, high-purity product.
Filtration: Isolate the solid precipitate via vacuum filtration using a sintered glass funnel.
Washing: Wash the filter cake with additional cold acetone (3 × 30 mL) until the filtrate runs clear and the solid appears white or off-white.
Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (< 0.1 mbar) for 12 hours to remove trace acetone.
Yield Expectation: The protocol typically yields the target (2-chloroethyl)dimethylsulfonium iodide as a stable, off-white crystalline solid, ready for immediate use in ester enolate alkylation workflows.
References
Shen, G. H., et al. (2014). Design, Synthesis, and Antiviral Activity of Adenosine 5'-Phosphonate Analogues as Chain Terminators against Hepatitis C Virus. ResearchGate. Retrieved from[Link]
Arena Pharmaceuticals, Inc. (2018). 5-HT 2C receptor agonists and compositions and methods of use (Patent No. JP2018522025A). Google Patents.
Application
Application Note: Scalable Preparation and Isolation of Dimethylvinylsulfonium Iodide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Standardized Protocols Introduction & Mechanistic Rationale Vinylsulfo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Rationale, Reaction Optimization, and Standardized Protocols
Introduction & Mechanistic Rationale
Vinylsulfonium salts, particularly dimethylvinylsulfonium iodide (systematically named dimethylvinylsulfanium iodide), are highly versatile two-carbon (
C2
) electrophilic building blocks in modern organic synthesis. They function as exceptional Michael acceptors and are widely utilized in Corey-Chaykovsky-type annulations to construct complex epoxide, aziridine, and cyclopropane-fused heterocycles critical to drug discovery . More recently, they have been leveraged as potent radical acceptors in metal-free decarboxylative alkenylation workflows .
The preparation of dimethylvinylsulfonium iodide from (2-chloroethyl)dimethylsulfonium iodide relies on a base-promoted
E2
dehydrohalogenation. Because the resulting vinylsulfonium species is highly electron-deficient, the choice of base and solvent is the most critical parameter in this workflow.
The Causality of Reagent Selection
Why avoid nucleophilic bases? Strong, hard nucleophiles like sodium hydroxide (
NaOH
) will undergo conjugate addition to the newly formed vinyl group, yielding 2-hydroxyethyl adducts, or attack the sulfonium center directly, causing demethylation.
The Triethylamine (
Et3N
) Advantage: A sterically hindered, non-nucleophilic Brønsted base such as
Et3N
cleanly abstracts the acidic
β
-proton to drive the concerted
E2
elimination without consuming the highly reactive product .
Solvent Orthogonality: Sulfonium salts are highly polar and hygroscopic. By conducting the reaction in anhydrous acetonitrile (
MeCN
), both the precursor and base remain in solution. The product can then be selectively crashed out using an antisolvent (diethyl ether), creating a self-validating purification system.
Reaction Optimization & Quantitative Data
To establish a robust protocol, various base and solvent combinations were evaluated. The quantitative data below highlights the necessity of balancing base strength with steric hindrance.
Table 1: Optimization of
E2
Dehydrohalogenation Conditions
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Purity (%)
Observation / Causality
NaOH
(1.1)
H2O
25
2
< 10
N/A
Extensive hydrolysis and Michael addition byproducts.
K2CO3
(2.0)
Acetone
25
4
65
> 85
Incomplete conversion; heterogeneous mixture limits the reaction rate.
DBU
(1.1)
DCM
0
1
72
> 90
Fast reaction; however,
DBU⋅HCl
is difficult to separate completely.
Et3N
(1.1)
MeCN
0 to 25
2
88
> 98
Optimal; product easily precipitated with diethyl ether.
Workflow Visualization
Figure 1: Workflow of base-promoted E2 elimination to form dimethylvinylsulfonium iodide.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system : the successful formation of the vinylsulfonium salt is visually confirmed by the transition of the reaction mixture, followed by the immediate precipitation of a white crystalline solid upon antisolvent addition. Failure to precipitate indicates over-solvation or incomplete elimination.
Flame-dry a
100 mL
Schlenk flask equipped with a magnetic stir bar and purge with inert gas (Argon or
N2
). Causality: Sulfonium salts are highly hygroscopic; ambient moisture will degrade the electrophilic product.
Add (2-chloroethyl)dimethylsulfonium iodide (
2.52 g
) to the flask.
Inject anhydrous
MeCN
(
20 mL
) and stir to dissolve. Cool the reaction mixture to
0∘C
using an ice-water bath.
Step 2: Base-Promoted E2 Elimination
4. Add
Et3N
(
1.53 mL
) dropwise over 10 minutes via a syringe. Causality: Dropwise addition prevents localized exothermic spikes, which can trigger the polymerization of the reactive vinylsulfonium species.
5. Maintain the reaction at
0∘C
for 30 minutes, then remove the ice bath and allow it to warm to room temperature (
25∘C
) for an additional 1.5 hours.
Step 3: Antisolvent Precipitation & Isolation
6. Once the reaction is complete (verified by TLC or crude NMR showing the disappearance of the downfield
-CH2-Cl
protons), cool the flask back to
0∘C
.
7. Vigorously stir the solution while rapidly adding cold anhydrous
Et2O
(
80 mL
). A dense white precipitate (dimethylvinylsulfonium iodide) will immediately crash out of the solution.
8. Filter the precipitate rapidly through a sintered glass funnel under a blanket of nitrogen.
Step 4: Purification (Trituration)
9. To remove any co-precipitated
Et3N⋅HCl
, suspend the crude solid in cold anhydrous acetone (
15 mL
) and stir for 5 minutes. Causality: Amine hydrochlorides exhibit moderate solubility in acetone, whereas the highly polar sulfonium iodide remains largely insoluble.
10. Filter the purified white solid, wash with an additional portion of cold
Et2O
(
20 mL
), and dry under high vacuum for 4 hours.
11. Storage: Store the highly reactive salt in a desiccator at
−20∘C
, protected from light.
References
Doering, W. v. E., & Schreiber, K. C. (1955). d-Orbital Resonance. II. Comparative Reactivity of Vinyldimethylsulfonium and Vinyltrimethylammonium Ions. Journal of the American Chemical Society, 77(3), 514–520.[Link]
McGonagle, F. I., Macgregor, D. S., et al. (2014). Synthesis of α-Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Cyclopropane-Fused Heterocycles. The Journal of Organic Chemistry, 79(21), 10323–10333.[Link]
Lin, H., Dong, X., et al. (2020). Vinyl Sulfonium Salts as the Radical Acceptor for Metal-Free Decarboxylative Alkenylation. Organic Letters, 22(19), 7556–7561.[Link]
Method
Application Notes & Protocols: (2-Chloroethyl)dimethylsulfanium iodide as a Versatile Alkylating Agent
Introduction: A Modern Tool for Covalent Bond Formation In the landscape of contemporary organic synthesis, the demand for stable, efficient, and versatile reagents is paramount. Sulfonium salts have emerged as powerful...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Modern Tool for Covalent Bond Formation
In the landscape of contemporary organic synthesis, the demand for stable, efficient, and versatile reagents is paramount. Sulfonium salts have emerged as powerful synthons, experiencing a renaissance due to their remarkable stability, ease of handling, and diverse reactivity.[1][2] (2-Chloroethyl)dimethylsulfanium iodide stands out within this class as a potent electrophile for the introduction of a 2-chloroethyl moiety onto a variety of nucleophiles.
Unlike traditional alkyl halides, which can be volatile or unstable, (2-Chloroethyl)dimethylsulfanium iodide is a solid salt, simplifying storage and handling. The core of its reactivity lies in the positively charged sulfur atom, which transforms the dimethyl sulfide group into an excellent, neutral leaving group upon nucleophilic attack. This property facilitates smooth substitution reactions under relatively mild conditions.
This guide provides an in-depth exploration of (2-Chloroethyl)dimethylsulfanium iodide, detailing its mechanism of action, providing validated protocols for its use in alkylating amines, thiols, and phenols, and addressing critical aspects of handling and safety.
Reagent Profile and Handling
Physicochemical Properties
A clear understanding of the reagent's properties is the foundation of its effective use.
Critical Handling Procedures: Managing a Hygroscopic Reagent
(2-Chloroethyl)dimethylsulfanium iodide, like many sulfonium salts, can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] The presence of water can lead to inconsistent reaction yields, hydrolysis of the reagent, and poor solubility in non-polar organic solvents. Adherence to a strict handling protocol is essential for reproducible results.
Caption: A validated workflow for handling moisture-sensitive sulfonium salts.[6]
Mechanism of Action: The Sulfonium Advantage
The efficacy of (2-Chloroethyl)dimethylsulfanium iodide as an alkylating agent stems from a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The key steps are:
Nucleophilic Attack : A nucleophile (Nu:⁻), such as an amine, thiolate, or phenoxide, attacks the electrophilic carbon atom adjacent to the positively charged sulfur.
Transition State : A five-coordinate transition state is formed.
Displacement : The C-S bond breaks, and the neutral, stable dimethyl sulfide molecule is displaced as the leaving group.
This process is highly efficient because, unlike the displacement of a halide ion, the leaving group is a neutral molecule, which provides a strong thermodynamic driving force for the reaction.
Caption: The Sₙ2 pathway highlights the displacement of a neutral leaving group.
Core Applications & Experimental Protocols
The following protocols are designed as robust starting points for laboratory synthesis. Researchers should optimize conditions based on their specific substrates. Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: N-Alkylation of Amines
The alkylation of primary and secondary amines is a cornerstone of synthetic chemistry, essential for building complex nitrogen-containing molecules.[7] This protocol provides a reliable method for mono-alkylation, a process that can be challenging with traditional alkyl halides due to over-alkylation.[8]
Scientific Rationale:
Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. Its role is to scavenge the proton from the amine nitrogen after the initial alkylation, preventing the formation of an ammonium salt which would halt the reaction. It does not deprotonate the amine before the reaction.
Solvent: Anhydrous acetonitrile or DMF is recommended to ensure all reactants remain in solution and to prevent side reactions with water.
Step-by-Step Protocol:
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 equiv).
Dissolve the amine in a suitable volume of anhydrous acetonitrile (e.g., 0.1 M concentration).
Add the base (e.g., triethylamine, 1.5 equiv) to the solution and stir for 5 minutes at room temperature.
In a separate vial, weigh (2-Chloroethyl)dimethylsulfanium iodide (1.2 equiv) and dissolve it in a minimal amount of anhydrous acetonitrile.
Add the sulfonium salt solution dropwise to the stirring amine solution at room temperature.
Heat the reaction mixture to a temperature between 50-70°C and monitor its progress by TLC.
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to yield the desired N-(2-chloroethyl)amine derivative.
Protocol: S-Alkylation of Thiols
The formation of thioethers (sulfides) is efficiently achieved by the alkylation of thiols.[9] The high nucleophilicity of the thiolate anion makes this transformation particularly rapid and high-yielding.
Scientific Rationale:
Base Selection: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the thiol (pKa ~10) to form the highly nucleophilic thiolate anion, which is the active species in the reaction.
Solvent: Polar aprotic solvents like DMF or acetone facilitate the Sₙ2 reaction and readily dissolve the reactants.
Step-by-Step Protocol:
To a round-bottom flask under an inert atmosphere, add the thiol substrate (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
Add anhydrous DMF to achieve a concentration of approximately 0.2 M.
Stir the suspension vigorously for 15-20 minutes at room temperature to ensure formation of the thiolate.
Add (2-Chloroethyl)dimethylsulfanium iodide (1.1 equiv) portion-wise to the suspension. An exotherm may be observed.
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers and wash with brine (2x) to remove residual DMF.
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting crude thioether by flash column chromatography.
Protocol: O-Alkylation of Phenols
The synthesis of aryl ethers via the alkylation of phenols is a fundamental transformation.[10] The reaction proceeds through the more nucleophilic phenoxide ion.
Scientific Rationale:
Base Selection: A strong base is required to deprotonate the relatively acidic phenol (pKa ~10). Anhydrous potassium carbonate is a common and effective choice.[11] For less reactive phenols, a stronger base like sodium hydride may be necessary, but requires greater caution.
Solvent: DMF is an excellent solvent as it is polar aprotic and has a high boiling point, allowing for elevated reaction temperatures if required.
Step-by-Step Protocol:
In a flame-dried flask under an inert atmosphere, dissolve the phenol (1.0 equiv) in anhydrous DMF (approx. 0.2 M).
Add anhydrous powdered potassium carbonate (2.5 equiv) to the solution.
Heat the mixture to 60°C and stir for 30 minutes to facilitate the formation of the potassium phenoxide salt.
Add (2-Chloroethyl)dimethylsulfanium iodide (1.3 equiv) in a single portion.
Maintain the temperature at 60-80°C and monitor the reaction by TLC until the starting phenol is consumed.
Cool the reaction to room temperature and carefully quench by adding it to a beaker of cold water.
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
Combine the organic extracts, wash with 1 M NaOH (1x) to remove any unreacted phenol, followed by water (1x) and brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
The crude aryl ether can be purified by column chromatography or distillation.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
1. Inactive reagent due to moisture.[6]2. Insufficiently strong base (for thiols/phenols).3. Low reaction temperature.
1. Ensure reagent is properly dried before use. Use anhydrous solvents.2. Use a stronger base (e.g., switch from K₂CO₃ to NaH for a difficult phenol alkylation).3. Increase the reaction temperature in increments of 10°C.
Multiple Products (Over-alkylation)
Primarily an issue with primary amines which can alkylate twice.[8]
Use a larger excess of the starting amine relative to the sulfonium salt (e.g., >3 equivalents).
Formation of Side Products
The 2-chloroethyl group can cyclize to form an aziridinium ion (for amines) or other cyclic structures, especially at high temperatures.[12]
Conduct the reaction at the lowest effective temperature. Add the sulfonium salt slowly to maintain a low instantaneous concentration.
Difficulty in Purification
Residual polar solvents (e.g., DMF) or salts from the base.
Perform thorough aqueous workup, including multiple brine washes, before chromatography. For basic products (amines), an acid-base extraction can be effective.
Safety and Disposal
As an alkylating agent, (2-Chloroethyl)dimethylsulfanium iodide must be handled with appropriate care. Alkylating agents as a class can be irritants, and some are suspected carcinogens due to their ability to alkylate DNA.[13][14]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice).
Handling: Handle the solid reagent in a well-ventilated fume hood. Avoid creating and inhaling dust.
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.
Disposal: All waste materials, including reaction residues and contaminated materials, should be disposed of according to local and institutional regulations for hazardous chemical waste. Do not dispose of it down the drain.
References
Recent Applications of Sulfonium Salts in Synthesis and Catalysis. Scilit. [Link]
Péter, Á., Perry, G. J. P., & Procter, D. J. (2020). Radical C–C bond formation using sulfonium salts and light. Advanced Synthesis & Catalysis. [Link]
Synthetic Applications of Sulfonium Salts as Aryl Radical Precursors. ResearchGate. [Link]
Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis. Organic Chemistry Frontiers (RSC Publishing). [Link]
Synthetic Applications of Sulfonium Salts. PMC. [Link]
How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. Liv Hospital. [Link]
Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. MDPI. [Link]
Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytic. ARKIVOC. [Link]
Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science. [Link]
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
Convenient O-alkylation of phenols. Academia.edu. [Link]
Process for the alkylation of phenols.
2-Chloroethyl (methylsulfonyl)methanesulfonate (NSC-338947), a more selective DNA alkylating agent than the chloroethylnitrosoureas. PubMed. [Link]
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [Link]
Synthesis of Amines. University of Calgary. [Link]
The Art of the Ring: A Technical Guide to Annulation Reactions with (2-Chloroethyl)dimethylsulfanium Iodide
For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic organic chemistry, the ability to efficiently construct cyclic molecules is paramount. Annulation reactions, which invol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the ability to efficiently construct cyclic molecules is paramount. Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a cornerstone of this endeavor. This guide provides a deep dive into the use of (2-Chloroethyl)dimethylsulfanium iodide as a precursor to a powerful C2 synthon for the construction of diverse heterocyclic and carbocyclic frameworks. As a senior application scientist, this document moves beyond a simple recitation of steps to provide a comprehensive understanding of the underlying principles, practical considerations, and detailed protocols for leveraging this versatile reagent in your research.
Introduction: The Power of the Vinylsulfonium Salt
(2-Chloroethyl)dimethylsulfanium iodide itself is not the direct agent of annulation. Its synthetic utility lies in its ability to readily generate a highly reactive intermediate: the dimethylvinylsulfonium salt. This transformation is typically achieved in situ through an E2 elimination reaction facilitated by a base.[1] The resulting vinylsulfonium salt is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.[1] This initial addition generates a sulfur ylide, a key intermediate that drives the subsequent ring-closing event, ultimately leading to the desired annulated product with the expulsion of dimethyl sulfide.[1][2]
The versatility of this methodology stems from the diverse array of nucleophiles that can be employed, leading to the formation of various ring systems, including epoxides, aziridines, and cyclopropanes.[2][3] This approach has proven invaluable in the synthesis of complex molecular architectures, including those with significant biological activity.[4][5]
The Annulation Mechanism: A Step-by-Step Look
The annulation process using vinylsulfonium salts generated from (2-Chloroethyl)dimethylsulfanium iodide follows a well-established mechanistic pathway.[6] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The key steps are as follows:
In Situ Formation of the Vinylsulfonium Salt: The process begins with the dehydrohalogenation of (2-Chloroethyl)dimethylsulfanium iodide using a suitable base to generate the reactive dimethylvinylsulfonium salt.
Michael Addition: A nucleophile attacks the β-carbon of the vinylsulfonium salt in a conjugate addition reaction. This step forms a new carbon-nucleophile bond and generates a sulfur ylide intermediate.[7]
Intramolecular Cyclization: The negatively charged atom of the original nucleophile (or another nucleophilic center within the molecule) then attacks the carbon bearing the sulfonium group in an intramolecular S_N2 reaction.[7]
Expulsion of Dimethyl Sulfide: This ring-closing step results in the formation of the desired annulated product and the elimination of the volatile and relatively inert dimethyl sulfide as a byproduct.[3]
Unlocking Asymmetric Synthesis: Catalytic Applications of (2-Chloroethyl)dimethylsulfanium Iodide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (2-Chloroethyl)dimethylsulfanium iodide, while not a catalyst in its own right, serve...
(2-Chloroethyl)dimethylsulfanium iodide, while not a catalyst in its own right, serves as a versatile precursor to highly reactive and valuable intermediates for asymmetric synthesis. This technical guide provides an in-depth exploration of its catalytic applications, focusing on the in-situ generation of sulfur ylides and vinylsulfonium salts. We will delve into the mechanistic underpinnings of their reactivity and provide detailed, field-proven protocols for their application in key asymmetric transformations, including epoxidations, cyclopropanations, and annulation reactions. This document is designed to be a practical resource for researchers seeking to leverage the power of sulfonium salt chemistry for the stereocontrolled synthesis of complex chiral molecules.
Introduction: The Latent Potential of a Simple Sulfonium Salt
In the landscape of asymmetric catalysis, the direct application of (2-Chloroethyl)dimethylsulfanium iodide is not prevalent. However, its synthetic utility lies in its ability to be readily converted into two powerful classes of reagents: sulfur ylides and vinylsulfonium salts. These species, when paired with a chiral catalyst, can orchestrate a symphony of stereoselective bond formations, leading to the construction of intricate molecular architectures with high enantiopurity.
This guide will illuminate the pathways from this simple sulfonium salt to these reactive intermediates and provide a comprehensive overview of their catalytic applications in asymmetric synthesis. We will explore how the choice of base, solvent, and, most critically, the chiral catalyst can influence the stereochemical outcome of these reactions.
The Dichotomy of Reactivity: Sulfur Ylides and Vinylsulfonium Salts
The synthetic journey starting from (2-Chloroethyl)dimethylsulfanium iodide can diverge down two primary routes, dictated by the reaction conditions.
Path A: Generation of a Sulfur Ylide. In the presence of a strong, non-nucleophilic base, deprotonation of the methyl group can occur, leading to the formation of a dimethylsulfonium methylide. This nucleophilic species is a cornerstone of the Corey-Chaykovsky reaction and its asymmetric variants.
Path B: Formation of a Vinylsulfonium Salt. Alternatively, elimination of HCl from the chloroethyl moiety, often facilitated by a base, generates a highly electrophilic dimethylvinylsulfonium salt. This Michael acceptor is a potent building block for a variety of annulation and cycloaddition reactions.
The ability to selectively generate either of these reactive intermediates from a single precursor underscores the synthetic versatility of (2-Chloroethyl)dimethylsulfanium iodide.
Diagram 1: Divergent Reactivity Pathways
Caption: Divergent reactivity of (2-Chloroethyl)dimethylsulfanium iodide.
Catalytic Asymmetric Reactions of Achiral Sulfur Ylides
The generation of an achiral sulfur ylide, such as dimethylsulfonium methylide, in the presence of a chiral catalyst opens a gateway to a plethora of enantioselective transformations. The chiral catalyst creates a stereochemically defined environment, guiding the approach of the ylide to the substrate and thereby dictating the absolute stereochemistry of the newly formed chiral center(s).
Asymmetric Epoxidation
The reaction of a sulfur ylide with a carbonyl compound to form an epoxide is a classic transformation. In the asymmetric variant, a chiral phase-transfer catalyst (PTC) is often employed to shuttle the ylide from the solid or aqueous phase to the organic phase where the reaction occurs. The intimate ion-pair interaction between the chiral PTC and the sulfonium cation ensures effective chirality transfer.
Table 1: Comparison of Chiral Phase-Transfer Catalysts in Asymmetric Epoxidation of Benzaldehyde
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add trimethylsulfonium iodide (1.2 mmol, 1.2 eq) and finely powdered potassium carbonate (2.0 mmol, 2.0 eq).
Add the chiral phase-transfer catalyst (0.1 mmol, 10 mol%).
Add toluene (10 mL) and deionized water (1 mL).
Stir the resulting suspension vigorously at room temperature for 30 minutes to pre-generate the sulfur ylide.
Dissolve 4-chlorobenzaldehyde (1.0 mmol, 1.0 eq) in toluene (5 mL) and add it dropwise to the reaction mixture over 10 minutes.
Continue stirring vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding deionized water (10 mL).
Extract the aqueous layer with dichloromethane (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral epoxide.
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Asymmetric Cyclopropanation
The reaction of a stabilized sulfur ylide with an electron-deficient alkene, such as an α,β-unsaturated ketone, provides a direct route to cyclopropanes. Chiral organocatalysts, like primary-secondary diamines, can activate the Michael acceptor and control the facial selectivity of the ylide attack.[3]
Caption: Iminium ion activation in asymmetric cyclopropanation.
Catalytic Asymmetric Reactions of In-Situ Generated Vinylsulfonium Salts
(2-Chloroethyl)dimethylsulfanium iodide is an excellent precursor for the in-situ generation of dimethylvinylsulfonium iodide.[4] This highly reactive Michael acceptor can participate in a variety of catalytic asymmetric annulation reactions to construct carbocyclic and heterocyclic frameworks.
Asymmetric [4+1] Cycloaddition
Vinylsulfonium salts can act as C1 synthons in [4+1] cycloaddition reactions with 1,3-dienes, leading to the formation of cyclopentenes. The use of a chiral transition metal catalyst, such as a dinickel complex with a C₂-symmetric ligand, can induce high levels of enantioselectivity in intramolecular variants of this reaction.[5]
Note: The vinylidene equivalent is generated from a 1,1-dichloroalkene, which serves a similar role as a vinylsulfonium salt in this context.
Detailed Protocol 2: In-Situ Generation of Vinylsulfonium Salt and Asymmetric Annulation
This protocol is a representative example of how a (2-haloethyl)sulfonium salt can be used for in-situ generation of the corresponding vinylsulfonium salt for an annulation reaction. While an asymmetric catalytic version with a simple chiral catalyst is less common in the literature for this specific transformation, the principles of asymmetric phase-transfer catalysis or organocatalysis could be applied.
Materials:
(2-Bromoethyl)diphenylsulfonium triflate (a stable precursor to the vinylsulfonium salt)[4]
2-Aminophenol
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Acetonitrile (MeCN)
Dichloromethane (DCM)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of 2-aminophenol (1.0 mmol, 1.0 eq) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add DBU (1.2 mmol, 1.2 eq) at room temperature.
Stir the mixture for 10 minutes.
Add (2-bromoethyl)diphenylsulfonium triflate (1.1 mmol, 1.1 eq) in one portion.
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to afford the desired heterocyclic product.
For an asymmetric variant, a chiral base or a chiral phase-transfer catalyst could be explored in place of DBU, and the reaction conditions would require optimization.
Conclusion and Future Outlook
(2-Chloroethyl)dimethylsulfanium iodide and related simple sulfonium salts are powerful and versatile precursors for asymmetric synthesis. Their ability to generate either nucleophilic sulfur ylides or electrophilic vinylsulfonium salts in situ provides access to a wide range of stereoselective transformations. The development of new chiral catalysts, particularly in the realm of organocatalysis and phase-transfer catalysis, continues to expand the synthetic utility of these readily available reagents. Future research in this area will likely focus on the discovery of more efficient and selective catalytic systems, enabling the synthesis of increasingly complex and valuable chiral molecules for applications in medicine, materials science, and beyond.
References
Aggarwal, V. K., & Winn, C. L. (2004). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 37(8), 611–620. [Link]
Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341–2372. [Link]
McGarrigle, E. M., & Aggarwal, V. K. (2011). An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts. Organic Letters, 13(12), 3174–3177. [Link]
Guo, W., Sun, J., & Li, X. (2020). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of α-Tertiary Amino Ketones from Sulfonium Ylides. Journal of the American Chemical Society, 142(31), 13374–13379. [Link]
Caiuby, C. A. D., Furniel, L. G., & Burtoloso, A. C. B. (2022). Asymmetric transformations from sulfoxonium ylides. Chemical Science, 13(5), 1192-1209. [Link]
Matlock, J. V., Aggarwal, V. K., & McGarrigle, E. M. (2014). Synthesis of α-Substituted Vinylsulfonium Salts and Their Application as Annulation Reagents in the Formation of Epoxide- and Cyclopropane-Fused Heterocycles. The Journal of Organic Chemistry, 79(23), 11467–11481. [Link]
Pian, J., Chen, Q., Luo, Y., Zhao, Z., Liu, J., He, L., & Li, S.-W. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. Organic Letters, 24(31), 5641–5645. [Link]
Solladié-Cavallo, A. (2007). 1 Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines. In Asymmetric Synthesis. Wiley-VCH.
Hayashi, M., & Burtoloso, A. C. B. (2023). Organocatalytic Transformations from Sulfur Ylides. Molecules, 28(7), 3123. [Link]
Hiyama, T., et al. (1994). Asymmetric Epoxidation of Aldehydes with Dimethylsulfonium Methylide in the Presence of Chiral Phase-Transfer Catalysts. Tetrahedron Letters, 35(15), 2459-2462.
Jimenez, L. S., et al. (2001). A camphor-derived vinylsulfonium salt as a reagent for a cycloannulation. Tetrahedron: Asymmetry, 12(7), 999-1005.
Kim, K. H., & Jimenez, L. S. (2001). A camphor-derived vinylsulfonium salt as a reagent for a cycloannulation. Tetrahedron Asymmetry, 12(7), 999-1005.
Li, A.-H., Dai, L.-X., Zhou, Y.-G., Hou, X.-L., Xia, L.-J., & Lin, L. (1998). Asymmetric Aziridination over Ylides: Highly Stereoselective Synthesis of Acetylenyl-N-sulfonylaziridines.
Wang, J., et al. (2013). Asymmetric Organocatalytic Cyclopropanation of Cinnamone Derivatives with Stabilized Sulfonium Ylides. The Journal of Organic Chemistry, 78(12), 6326–6331. [Link]
Liu, S., Maruoka, K., & Shirakawa, S. (2017). Chiral Tertiary Sulfonium Salts as Effective Catalysts for Asymmetric Base-Free Neutral Phase-Transfer Reactions.
Hiyama, T., et al. (1994). Asymmetric Epoxidation of Aldehydes with Dimethylsulfonium Methylide in the Presence of Chiral Phase-Transfer Catalysts. Tetrahedron Letters, 35(15), 2459-2462.
Sarabia, F., et al. (2004). A highly efficient methodology of asymmetric epoxidation based on a novel chiral sulfur ylide.
Ye, S., et al. (2002). A Novel Chiral Sulfonium Ylide: Highly Enantioselective Synthesis of Vinylcyclopropanes. Journal of the American Chemical Society, 124(12), 2824–2825.
Zajac, M., & Peters, R. (2007). Catalytic Asymmetric Formation of β-Sultams. Organic Letters, 9(11), 2007–2010.
Reisman, S. E., et al. (2017). Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes. Science, 357(6351), 589-593.
Wang, K.-H., et al. (2024). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. The Journal of Organic Chemistry, 89(15), 10066-10076.
Yoshimitsu, T., et al. (2012). Chiral sulfide and selenide catalysts for asymmetric halocyclizations and related reactions. Organic & Biomolecular Chemistry, 10(37), 7436-7443.
Zhang, X., et al. (2025). Design of Stable Chiral Aminosulfonium Ylides and Their Catalytic Asymmetric Synthesis.
Zhang, X., et al. (2018). Enantioselective (4 + 1)/(3 + 2) cycloaddition cascade of sulfonium ylide and nitroolefin. Organic Letters, 20(23), 7545-7549.
Zhou, J., et al. (2022). Catalytic asymmetric coupling of vinylogous species via deconjugated butenolide addition to vinylogous imines in situ generated from arylsulfonyl indoles.
How to prevent thermal degradation of (2-Chloroethyl)dimethylsulfanium iodide
Technical Support Center: (2-Chloroethyl)dimethylsulfanium iodide Guide for Researchers and Drug Development Professionals on Preventing Thermal Degradation Welcome to the dedicated technical support guide for (2-Chloroe...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: (2-Chloroethyl)dimethylsulfanium iodide
Guide for Researchers and Drug Development Professionals on Preventing Thermal Degradation
Welcome to the dedicated technical support guide for (2-Chloroethyl)dimethylsulfanium iodide. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Given its utility and inherent reactivity, understanding and controlling its stability is paramount for reproducible and successful experimentation. This guide provides in-depth, field-proven insights into the mechanisms of its degradation and offers robust, actionable protocols to ensure its integrity from storage to reaction quenching.
This section addresses the most common questions regarding the stability and degradation of (2-Chloroethyl)dimethylsulfanium iodide.
Q1: What is (2-Chloroethyl)dimethylsulfanium iodide and what are its primary applications?
(2-Chloroethyl)dimethylsulfanium iodide is a sulfonium salt that serves as a potent electrophile. Sulfonium salts are widely used in organic synthesis as alkylating or arylating agents and can function as alternatives to more sensitive organometallic reagents.[1][2] Their intrinsic thermal stability, when handled correctly, makes them valuable for a range of chemical transformations, including cross-coupling reactions and the formation of complex heterocyclic structures.[1][3] The "(2-Chloroethyl)" moiety makes this specific reagent particularly useful for introducing a reactive two-carbon unit that can undergo subsequent cyclization or substitution reactions.
Q2: What are the tell-tale signs of sample degradation?
Visual and analytical indicators can signal that your sample of (2-Chloroethyl)dimethylsulfanium iodide has degraded. Be vigilant for:
Color Change: A pure sample should have a consistent appearance. The development of a yellow or brown hue can indicate the formation of decomposition products, potentially including elemental iodine from iodide oxidation.
Precipitation: The formation of insoluble materials in a solution can indicate that the parent sulfonium salt has decomposed into less soluble byproducts.
Inconsistent Experimental Results: The most critical indicator is a loss of reactivity or the appearance of unexpected side products in your reaction, leading to lower yields and difficulty in purification. This suggests the concentration of the active reagent has decreased.
Pressure Buildup: In a sealed container, the formation of gaseous byproducts like vinyl chloride could lead to a noticeable pressure increase upon opening.
Q3: What are the primary chemical pathways that lead to its thermal degradation?
The thermal instability of (2-Chloroethyl)dimethylsulfanium iodide is not due to a single pathway but several competing mechanisms, which are accelerated by heat. The primary routes are:
Intramolecular SN2 Cyclization (Anchimeric Assistance): The sulfur atom can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This forms a highly reactive three-membered cyclic intermediate (an episulfonium ion) and displaces the chloride. This intermediate is rapidly attacked by any available nucleophile. This pathway is analogous to the degradation of mustard gas simulants, which form similar cyclic sulfonium ions.[4][5]
SN2 Reaction with Iodide: The iodide counter-anion is a competent nucleophile and can attack one of the methyl groups on the sulfonium center. This is a classic decomposition pathway for sulfonium salts, yielding (2-chloroethyl)methyl sulfide and methyl iodide.[6][7]
E2 Elimination: In the presence of a base (even trace amounts of basic impurities), a proton on the carbon adjacent to the sulfur can be abstracted. This leads to an E2 elimination reaction, producing vinyl chloride, dimethyl sulfide, and HI.
The interplay of these pathways is a key reason why stringent temperature and environmental control is necessary.
Fig 2. Workflow for minimizing degradation during an experiment.
Step-by-Step Procedure
System Preparation: Assemble oven-dried glassware. Purge the entire system with dry Argon or Nitrogen for at least 15-20 minutes.
Initial Cooling: Cool the reaction flask to the target temperature (e.g., 0°C) in a controlled cooling bath.
Substrate Addition: Add your substrate and the anhydrous solvent to the cooled reaction flask via syringe. Stir to dissolve.
Reagent Solution Preparation: In a separate, dry flask under inert gas, add the required amount of (2-Chloroethyl)dimethylsulfanium iodide. Add cold, anhydrous solvent and swirl gently to dissolve. Crucially, perform this step immediately before you intend to use it. Do not let the solution stand.
Controlled Addition: Add the freshly prepared sulfonium salt solution to the main reaction flask dropwise or via a syringe pump over a prolonged period. This maintains a low instantaneous concentration of the reagent and helps control any exotherm.
Reaction Monitoring: Maintain the low temperature throughout the reaction. Monitor progress by taking small aliquots for analysis (e.g., TLC or LC-MS).
Quenching: Once the reaction is complete, quench it by adding the appropriate quenching solution while the reaction mixture is still cold. This prevents post-reaction degradation during workup as the mixture warms to room temperature.
Section 4: Summary of Key Handling Parameters
For quick reference, this table summarizes the critical parameters for preventing the thermal degradation of (2-Chloroethyl)dimethylsulfanium iodide.
Parameter
Recommendation
Rationale
Storage Temperature
2 - 8 °C
Slows kinetic rate of all decomposition pathways.
Storage Atmosphere
Dry, Inert Gas (Argon/Nitrogen)
Prevents reaction with atmospheric moisture and oxygen. [8]
Recommended Solvents
Dichloromethane, Acetonitrile, THF (anhydrous)
Aprotic and non-nucleophilic to avoid solvolysis or direct attack.
Bases promote E2 elimination; oxidizers can degrade the compound; nucleophiles cause substitution. [9][10]
Solution Stability
Very Low - Prepare Fresh
The compound is significantly less stable in solution than as a solid. Prepare solutions immediately before use and keep them cold.
By adhering to these guidelines, researchers can significantly enhance the reliability and reproducibility of their experiments involving (2-Chloroethyl)dimethylsulfanium iodide, ensuring that the reagent's integrity is maintained from the stock bottle to the final product.
References
THE STEREOCHEMISTRY OF SULFONIUM SALTS - CORE. (n.d.). Retrieved March 24, 2026, from [Link]
Hughes, E. D., & Ingold, C. K. (1940). Mechanisms of Decomposition of Neutral Sulfonium Salts in Solution. I. Trimethyl- and Tribenzyl-sulfonium Salts. Journal of the American Chemical Society, 62(11), 3145-3153. [Link]
D'Agostino, P. A., & Provost, L. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Journal of Chromatography A, 447(1), 165-169. [Link]
Folle, P., et al. (2002). Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C. Journal of Analytical and Applied Pyrolysis, 63(2), 245-256. [Link]
Buter, J., & Kellogg, R. M. (1981). SYNTHESIS OF MACROCYCLIC SULFIDES USING CESIUM THIOLATES: 1,4,8,11-TETRATHIACYCLOTETRADECANE. Organic Syntheses, 60, 88. [Link]
Gómez-Gallego, M., & Sierra, M. A. (2021). Dibenzothiophenium Salts: Practical Alternatives to Hypervalent I(III)-Based Reagents. Accounts of Chemical Research, 54(17), 3465-3478. [Link]
Saunders, W. H., Jr., & Asperger, S. (1957). Mechanisms of Elimination Reactions. Sulfur Isotope Effects in the Decomposition of Some Sulfonium Salts. Journal of the American Chemical Society, 79(7), 1612-1615. [Link]
Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. (2003).
Procter, D. J., et al. (2024). Pyrrolylsulfonium salts: stable, accessible and versatile pseudohalides for Stille couplings. Organic & Biomolecular Chemistry. [Link]
Wagner, G. W., & Yang, Y. C. (2001). Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant 2-Chloroethyl Phenyl Sulfide on Concrete. Environmental Science & Technology, 35(9), 1802-1807. [Link]
Beaudry, W. T., et al. (1992). Reactions of Chemical Warfare Agents With DS2: Product Identification by NMR. 2. 2-Chloroethyl Sulfides. CRDEC-TR-365. [Link]
Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved March 24, 2026, from [Link]
Alcarazo, M. (2016). Synthetic Applications of Sulfonium Salts. European Journal of Organic Chemistry, 2016(24), 4078-4094. [Link]
Kim, S. H., et al. (2020). Decomposition of the Simulant 2-Chloroethyl Ethyl Sulfide Blister Agent under Ambient Conditions Using Metal Organic Frameworks. Dalton Transactions, 49(3), 678-682. [Link]
Unveiling the Thermal Behavior of SnS2 Anodes Across Delithiation Stages. (2025). MDPI. [Link]
Berthet, J. C., Nierlich, M., & Ephritikhine, M. (2001). Synthesis of the Stable UO2I2, the Last of the Uranyl Dihalides. Chemical Communications, (10), 871-872. [Link]
Cleanse® 2EC Safety Data Sheet. (2017). CaroVail. [Link]
Connon, S. J. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Molecules, 27(18), 6013. [Link]
Oya, S., et al. (2025). Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. The Journal of Organic Chemistry. [Link]
Kaiser, R. I., et al. (2022). Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol. Proceedings of the National Academy of Sciences, 119(1), e2111938119. [Link]
Purification and recrystallization methods for (2-Chloroethyl)dimethylsulfanium iodide
Welcome to the technical support guide for (2-Chloroethyl)dimethylsulfanium iodide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and de...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for (2-Chloroethyl)dimethylsulfanium iodide. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols for the successful purification and recrystallization of this compound. As Senior Application Scientists, our goal is to blend rigorous chemical principles with practical, field-tested experience to ensure you can achieve the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and purity of crude vs. recrystallized (2-Chloroethyl)dimethylsulfanium iodide?
Crude (2-Chloroethyl)dimethylsulfanium iodide often appears as an off-white, yellowish, or even brownish solid. It may also be hygroscopic and appear clumpy or oily. This is typically due to residual solvents, starting materials, or side products. High-purity, recrystallized (2-Chloroethyl)dimethylsulfanium iodide should be a white to off-white, crystalline solid. A commercially available purity is often around 95%[1].
Q2: What are the likely impurities in a crude sample?
Impurities largely depend on the synthetic route but commonly include:
Unreacted Starting Materials: Such as 2-chloroethyl methyl sulfide or other related thioethers.
Dehydrohalogenation Products: The 2-chloroethyl group can undergo elimination to form vinyl-containing byproducts, a known reaction pathway for 2-chloroethyl sulfides[2][3].
Solvent Residues: Residual solvents from the synthesis or workup procedures.
Hydrolysis Products: Reaction with trace amounts of water can lead to the corresponding hydroxyethyl compound.
Oxidation Products: Sulfides can oxidize to sulfoxides, especially if exposed to air and heat over time.
Q3: What is the best solvent choice for recrystallization?
As (2-Chloroethyl)dimethylsulfanium iodide is a sulfonium salt, it is a polar, ionic compound. Therefore, the best solvents are polar protic or aprotic solvents. The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
Good Candidates: Isopropanol, ethanol, methanol, or mixtures of these with a non-polar "anti-solvent."
Poor Candidates: Non-polar solvents like hexanes, toluene, or diethyl ether will likely have very low solubility and are better suited for washing the crude product to remove non-polar impurities. The principle that compounds with similar bond types are more likely to be soluble is a key guide here[4].
Q4: How should I properly store the purified compound?
To ensure long-term stability and prevent degradation, the purified compound should be stored under the following conditions:
Tightly Sealed Container: To protect from moisture and atmospheric oxygen.
Cool and Dry Environment: Refrigeration (2-8 °C) or freezing (e.g., -18 °C) is recommended[5].
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can prevent oxidative degradation[5].
Protection from Light: Store in an amber vial or in a dark location to prevent potential photodegradation.
Troubleshooting Guide: Common Recrystallization Issues
This guide addresses specific problems you may encounter during the purification process, explaining the causality behind them and providing actionable solutions.
Problem 1: The compound "oils out" and does not form crystals.
Symptom: Instead of a crystalline solid, a second liquid phase (an oil) forms upon cooling the solution.
Primary Cause: The solution is likely supersaturated to a point where the compound's melting point is below the temperature of the solution. This is common when a solution is cooled too quickly or is too concentrated. Oily impurities can also coat nascent crystals and inhibit proper lattice formation.
Solutions:
Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount (5-10% more) of the hot solvent to dilute the mixture slightly.
Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
Solvent/Anti-Solvent Method: If a single solvent fails, dissolve the oily compound in a minimum amount of a good solvent (e.g., isopropanol) and slowly add a miscible "anti-solvent" (e.g., diethyl ether or heptane) in which the compound is insoluble until persistent turbidity is observed. Heat to clarify and then cool slowly.
Problem 2: No crystals form, even after extended cooling.
Symptom: The solution remains clear and no solid precipitates, even at low temperatures.
Primary Cause: The solution is too dilute, or you have chosen a solvent in which the compound is too soluble even when cold.
Solutions:
Concentrate the Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Periodically allow the solution to cool to check for crystal formation.
Induce Crystallization:
Seed Crystals: If you have a small amount of pure material, add a single tiny crystal to the cold solution. This provides a template for crystal growth.
Ice Bath: Cool the solution further in an ice-water or ice-salt bath.
Change Solvent System: If the compound remains highly soluble, your solvent choice is likely suboptimal. Recover the material by removing the solvent in vacuo and attempt the recrystallization with a different solvent in which it is less soluble.
Problem 3: Crystals are discolored (e.g., yellow or brown).
Symptom: The final crystalline product is not white.
Primary Cause: This indicates the presence of colored, soluble impurities that co-crystallized with your product. It can also be a sign of thermal degradation during the dissolution phase if the solution was heated for too long or at too high a temperature. Related sulfide compounds are known to undergo thermal decomposition[3].
Solutions:
Activated Charcoal Treatment: Redissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
Hot Filtration: Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
Recrystallize: Allow the clear, hot filtrate to cool slowly to form purified, colorless crystals.
Problem 4: Very low yield of recovered material.
Symptom: You recover significantly less material than expected after filtration.
Primary Cause: This can be due to using too much recrystallization solvent, causing a significant portion of your product to remain dissolved in the mother liquor. Another common cause is premature crystallization during a hot filtration step, leaving product behind on the filter paper.
Solutions:
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.
Optimize Hot Filtration: If a hot filtration is necessary (e.g., with charcoal), ensure your funnel and receiving flask are pre-heated with solvent vapor or in an oven to prevent the solution from cooling and crystallizing prematurely.
Recover from Mother Liquor: The filtrate (mother liquor) will still contain some dissolved product. You can often obtain a "second crop" of crystals by concentrating the mother liquor and re-cooling it. Note that this second crop may be less pure than the first.
Detailed Purification Protocols
Safety First: (2-Chloroethyl)dimethylsulfanium iodide is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[1][6].
Protocol 1: Standard Single-Solvent Recrystallization
This is the most common method and should be the first approach. Isopropanol is a good starting solvent choice.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add a small portion of isopropanol and begin heating the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to a gentle boil for 2-5 minutes.
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor.
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
This method is useful if the compound is too soluble in all suitable single solvents or tends to oil out.
Dissolution: In a fume hood, dissolve the crude solid in the absolute minimum amount of a "good" warm solvent (e.g., methanol or ethanol) in which it is very soluble.
Addition of Anti-Solvent: While stirring the solution, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or ethyl acetate) in which the compound is insoluble. The key is that the good solvent and anti-solvent must be miscible[4].
Induce Precipitation: Continue adding the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
Clarification & Crystallization: Gently warm the solution until it becomes clear again. Then, remove it from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Visualized Workflows
Caption: General workflow for the purification of (2-Chloroethyl)dimethylsulfanium iodide.
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
Table 2: Solvent Selection Guide for Recrystallization
Solvent
Polarity
Boiling Point (°C)
Suitability Notes
Water
Very High
100
High solubility likely; risk of hydrolysis. Use with caution.
Methanol
High
65
Good "good" solvent. High solubility may lead to lower yields.
Ethanol
High
78
Excellent candidate. Balances good solvency when hot with lower solvency when cold.
Isopropanol
High
82
Excellent candidate. Generally considered a first choice for many salts.
Acetonitrile
Medium-High
82
Polar aprotic option. May offer different selectivity for impurities.
Acetone
Medium
56
May be a suitable solvent, but its low boiling point can make handling difficult.
Ethyl Acetate
Low
77
Likely a poor solvent for dissolution; good candidate as an "anti-solvent."
Diethyl Ether
Low
35
Insoluble. Excellent choice as an "anti-solvent."
Hexane/Heptane
Very Low
69 / 98
Insoluble. Ideal for washing crude solid to remove non-polar impurities.
References
Vertex AI Search, SAFETY D
Szafraniec, L. L., Beaudry, W. T., & Leslie, D. R. (1993). Reactions of Chemical Warfare Agents With DS2: Product Identification by NMR. 2. 2-Chloroethyl Sulfides. DTIC.
ResearchGate, Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl) ether between 300 and 500°C | Request PDF.
Zhang, S., et al. (2017). Investigation on the Thermal Stability of Deep Eutectic Solvents.
Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents.
Commission Implementing Regulation (EU)
Sigma-Aldrich, Solvent Miscibility Table.
Organic Syntheses. (2006). Working with Hazardous Chemicals.
Vertex AI Search, Solvent Miscibility Table.
ResearchGate, Identification and Quantification of Related Impurities in 2-Chloroethyl Phenyl Sulfide for Industrial Use | Request PDF. (August 05 2025)
Reddy, P., et al. (2011).
Penski, E. C. (1994). Properties of di-(2-chloroethyl) sulfide, 2. Thermodynamic calculations, data review, and analysis. Final report, October 1992-April 1994. OSTI.GOV.
Shimadzu. (2020). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
IOSR Journals. (2017). Confirmation and Quantification of Genotoxic Impurity 2- Dimethylaminoethyl chloride hydrochloride (DMC HCl) by GCMS in. SciSpace.
Technical Support Center: Troubleshooting (2-Chloroethyl)dimethylsulfonium Iodide Workflows
Welcome to the Technical Support Center for spiroannelation and alkylation workflows. (2-Chloroethyl)dimethylsulfonium iodide (CAS: 25059-70-5) is a highly effective 1,2-dielectrophile used primarily for the spirocyclopr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for spiroannelation and alkylation workflows. (2-Chloroethyl)dimethylsulfonium iodide (CAS: 25059-70-5) is a highly effective 1,2-dielectrophile used primarily for the spirocyclopropanation of active methylene compounds and ketones.
While this reagent is a staple in drug development for synthesizing rigid spirocyclic scaffolds, its bifunctional nature and the presence of a highly reactive sulfonium leaving group make it prone to competing side reactions. This guide is designed by application scientists to help you understand the mechanistic causality behind these failures and optimize your synthetic protocols.
Mechanistic Pathway & Side-Reaction Branching
To troubleshoot effectively, you must first understand the kinetic competition occurring in your reaction flask. The spiroannelation is a two-stage cascade: an initial intermolecular C-alkylation (displacing dimethyl sulfide) followed by an intramolecular SN2 cyclization (displacing chloride).
Figure 1: Mechanistic pathways and side-reaction branching during spiroannelation.
Diagnostic FAQs & Troubleshooting
Q1: My reaction stalls at the mono-alkylated intermediate. Why isn't the spirocycle forming?Scientist's Note on Causality: The spiroannelation is a stepwise process. Stage 1 involves the displacement of dimethyl sulfide (DMS), an excellent leaving group, which occurs rapidly. Stage 2 requires the intramolecular displacement of a chloride ion—a significantly poorer leaving group—which demands a higher activation energy and a second deprotonation event .
Solution: Do not add all your base at once. Use a split-addition protocol. Add 1.05 equivalents of base initially to drive the first alkylation, wait 2 hours, and then add a second portion of base (1.05 eq) to force the ring closure.
Q2: I am observing massive reagent degradation and low yields. What is happening?Scientist's Note on Causality: (2-Chloroethyl)dimethylsulfonium iodide is highly susceptible to E2 elimination. If the reagent encounters strong base before the ketone is fully enolized, the base will deprotonate the reagent instead, yielding volatile vinyl chloride and DMS.
Solution: Pre-form the enolate completely by mixing the ketone and base for 15–30 minutes before introducing the sulfonium salt. Furthermore, add the sulfonium reagent in small portions to keep its localized concentration low relative to the nucleophilic enolate .
Q3: LC-MS analysis indicates O-alkylation rather than the expected C-alkylation. How do I correct this regioselectivity?Scientist's Note on Causality: Enolates are ambident nucleophiles. In strongly polar aprotic solvents (e.g., DMF, DMSO), the potassium counterion is heavily solvated, leaving the enolate oxygen highly reactive ("naked"). This kinetically drives O-alkylation over C-alkylation.
Solution: Switch to a protic solvent like tert-butanol (t-BuOH). The hydrogen bonding from the solvent partially shields the enolate oxygen, thermodynamically directing the electrophilic attack to the carbon atom.
Q4: My reagent has turned into a sticky, insoluble mass in the bottle. Is it still usable?Scientist's Note on Causality: Sulfonium salts are intensely hygroscopic. Moisture exposure leads to hydrolysis, forming 2-chloroethanol and DMS. Additionally, at room temperature, the reagent can slowly undergo spontaneous polymerization.
Solution: The degraded reagent must be discarded. For future batches, store the reagent in a tightly sealed container at -20°C under an inert atmosphere (argon or nitrogen). Always allow the bottle to warm to room temperature in a desiccator before opening to prevent condensation.
Self-Validating Experimental Protocol
To ensure reproducibility and high yields, we recommend the following self-validating protocol for the spiroannelation of active ketones (e.g., N-Boc-4-piperidone), adapted from established pharmaceutical workflows .
Phase 1: Enolate Pre-Formation
In an oven-dried flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in anhydrous tert-butanol to achieve a 0.2 M concentration.
Add potassium tert-butoxide (1.05 eq) in one portion.
Stir at room temperature for 30 minutes.
Validation Checkpoint: The suspension should become a homogeneous solution with a slight color shift (often pale yellow), confirming complete enolate formation.
Phase 2: First Electrophilic Capture (C-Alkylation)
Add (2-Chloroethyl)dimethylsulfonium iodide (1.0 eq) in 4 to 5 small portions over a 15-minute period.
Stir the resulting mixture at room temperature for 2 hours.
Validation Checkpoint: The evolution of dimethyl sulfide (DMS) will be apparent by its characteristic odor (ensure the reaction is in a well-ventilated fume hood). TLC analysis should show the complete consumption of the starting ketone and the appearance of a more polar intermediate.
Phase 3: Intramolecular Cyclization
Add a second portion of potassium tert-butoxide (1.05 eq) to the reaction mixture.
Stir at room temperature for 16 to 48 hours.
Validation Checkpoint: LC-MS must confirm the loss of the chlorine isotope pattern (M and M+2 peaks) from the intermediate, replacing it with the exact mass of the target spirocyclopropane.
Phase 4: Workup
Quench the reaction by pouring it into an equal volume of distilled water.
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo before silica gel purification.
Quantitative Data & Yield Optimization
The table below summarizes how specific deviations from the standard protocol quantitatively impact the reaction outcome. Use this as a quick-reference guide for yield optimization.
Reaction Condition
Solvent
Base Addition Strategy
Target Yield
Major Side Product
Optimized Protocol
t-BuOH
2.1 eq (Split addition)
75–85%
Minimal
Premature Base Excess
t-BuOH
2.5 eq (All at once)
< 20%
Vinyl Chloride (Reagent Elimination)
Insufficient Base
t-BuOH
1.1 eq (Total)
< 10%
Mono-alkylated intermediate (Stalled)
High Concentration (>1.0 M)
t-BuOH
2.1 eq (Split addition)
30–40%
Oligomers (Intermolecular reaction)
Polar Aprotic Media
DMF
2.1 eq (Split addition)
< 15%
Enol Ether (O-Alkylation)
References
Ruder, S. M., & Ronald, R. C. (1984). "2-Chloroethyl dimethyl sulfonium iodide. A convenient reagent for spiroannelation of ketones." Tetrahedron Letters, 25(48), 5501-5504.[Link]
F. Hoffmann-La Roche AG. (2007). "Diazepan derivatives modulators of chemokine receptors" (WO 2007/122103 A1).
Optimization
Optimizing reaction temperature and pH for (2-Chloroethyl)dimethylsulfanium iodide
Welcome to the dedicated technical support guide for (2-Chloroethyl)dimethylsulfanium iodide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of workin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support guide for (2-Chloroethyl)dimethylsulfanium iodide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this reactive sulfonium salt. Here, we address common challenges encountered during its synthesis and application, with a focus on the critical interplay of reaction temperature and pH. Our goal is to provide you with the expertise and validated protocols necessary to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is (2-Chloroethyl)dimethylsulfanium iodide, and what are its primary applications?
(2-Chloroethyl)dimethylsulfanium iodide is a sulfonium salt that serves as a reactive intermediate in organic synthesis. Its structure features a positively charged sulfur atom, making it an excellent leaving group, and a chloroethyl moiety, which is susceptible to nucleophilic attack. This dual reactivity makes it a precursor for the formation of various sulfur-containing compounds and for introducing the dimethylsulfaniumethyl group into molecules. It is often generated in situ from the reaction of dimethyl sulfide with 1-chloro-2-iodoethane or similar precursors.
Q2: My synthesis of (2-Chloroethyl)dimethylsulfanium iodide is resulting in low yields. Could temperature be the culprit?
Absolutely. The formation of sulfonium salts is highly temperature-dependent.
Problem: The reaction between dimethyl sulfide and a haloalkane is an SN2 reaction. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion and low yields. Conversely, if the temperature is too high, you risk promoting side reactions, such as elimination (E2) pathways, or degradation of the product.
Solution: For the synthesis from dimethyl sulfide and 1-chloro-2-iodoethane, a moderately low temperature is often optimal to ensure selectivity and stability. It is often recommended to run the initial reaction at a controlled temperature, such as 0-5 °C, and then allow it to slowly warm to room temperature. This minimizes the formation of byproducts while allowing the reaction to proceed to completion. Always monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time at your chosen temperature.
Q3: I am observing the formation of vinyl-dimethylsulfonium iodide and other impurities. How is this related to temperature and pH?
This is a classic example of competing reaction pathways. The formation of vinyl-dimethylsulfonium iodide is a result of an E2 elimination reaction, where a base removes a proton from the carbon adjacent to the sulfonium group, leading to the elimination of HCl.
Influence of Temperature: Higher temperatures provide the necessary activation energy for the elimination reaction to occur, making it a more significant side reaction. If you are observing vinyl impurities, reducing the reaction temperature is the first and most critical step.
Influence of pH: The presence of a base is required for the E2 mechanism. If your reaction medium is basic or contains basic impurities, the rate of elimination will increase dramatically. The reaction should ideally be run under neutral or slightly acidic conditions to suppress this pathway. Ensure all reagents and solvents are free from basic contaminants.
Below is a diagram illustrating the competition between the desired SN2 pathway and the undesired E2 pathway.
Caption: Workflow for pH stability study.
Expected Results Summary:
pH
Stability
Primary Degradation Pathway
Recommendation
4-6
High
Minimal degradation
Optimal range for reactions and storage.
7
Moderate
Slow hydrolysis
Acceptable for short reaction times.
8-9
Low
Rapid attack by OH-
Avoid; significant product loss expected.
By carefully controlling both temperature and pH, researchers can significantly improve the yield, purity, and stability of (2-Chloroethyl)dimethylsulfanium iodide, leading to more reliable and reproducible results in their synthetic endeavors.
Reference Data & Comparative Studies
Validation
Comparative Guide: (2-Chloroethyl)dimethylsulfonium Iodide vs. Trimethylsulfonium Iodide Reactivity
Executive Summary In advanced organic synthesis and drug development, sulfonium salts are indispensable reagents for constructing strained three-membered rings. However, the structural nuances of the sulfonium precursor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In advanced organic synthesis and drug development, sulfonium salts are indispensable reagents for constructing strained three-membered rings. However, the structural nuances of the sulfonium precursor dictate entirely divergent reaction pathways. This guide provides an objective, mechanistically grounded comparison between Trimethylsulfonium iodide (TMSI) and (2-Chloroethyl)dimethylsulfonium iodide (CEDS) .
While TMSI is the gold standard for methylene transfer (epoxidation) via an unstabilized ylide, CEDS functions as a bifunctional electrophile, enabling the direct spiroannelation of enolates to form cyclopropanes. Understanding the causality behind their reactivity profiles is critical for optimizing yields and selecting the correct reagent for late-stage functionalization.
Mechanistic Divergence: Epoxidation vs. Spirocyclopropanation
Trimethylsulfonium Iodide (TMSI): The Methylene Transfer Agent
TMSI is the classic precursor to dimethylsulfonium methylide, an unstabilized sulfur ylide utilized in the 1[1].
The Causality of Reactivity:
When treated with a strong base, TMSI is deprotonated to form an ylide that lacks electron-withdrawing stabilizing groups. This renders the ylide highly reactive and kinetically controlled[2]. Upon introduction of a carbonyl electrophile, the ylide executes a direct 1,2-nucleophilic addition rather than a 1,4-conjugate addition. This forms a zwitterionic betaine intermediate. The spatial proximity of the resulting alkoxide to the highly labile dimethyl sulfide leaving group triggers a rapid, irreversible intramolecular
SN2
displacement, closing the oxirane (epoxide) ring[3].
Caption: Corey-Chaykovsky epoxidation pathway via trimethylsulfonium iodide.
(2-Chloroethyl)dimethylsulfonium Iodide (CEDS): The Bifunctional Annulation Reagent
CEDS, developed prominently by Ruder and Ronald, functions as a powerful two-carbon annulation reagent for the spirocyclopropanation of ketones[4].
The Causality of Reactivity:
Unlike TMSI, CEDS possesses a
β
-chloride. In the presence of a bulky, non-nucleophilic base like potassium tert-butoxide (KOtBu), two parallel pathways are initiated. The base deprotonates the target ketone to form an enolate. Simultaneously, the base induces dehydrohalogenation of CEDS, eliminating HCl to generate a highly electrophilic dimethylvinylsulfonium ion in situ[5]. The enolate subsequently performs a Michael addition onto the vinyl sulfonium species. The resulting zwitterionic adduct rapidly undergoes intramolecular alkylation, displacing the neutral dimethyl sulfide leaving group to forge a spirocyclopropane ring[4].
Caption: Spirocyclopropanation of ketones via (2-chloroethyl)dimethylsulfonium iodide.
Quantitative Reactivity Comparison
To guide reagent selection, the following table summarizes the divergent operational parameters and outcomes for both sulfonium salts.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific observational metrics to confirm the underlying chemical causality.
Protocol A: Corey-Chaykovsky Epoxidation using TMSI
Objective: Conversion of a ketone to a terminal epoxide.
Ylide Generation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under an inert argon atmosphere. Add TMSI (1.2 eq) portion-wise at room temperature.
Causality & Validation: NaH deprotonates DMSO to form dimsyl sodium, which subsequently deprotonates TMSI. The evolution of
H2
gas acts as a visual validator of active hydride. The transition from a heterogeneous suspension to a clear solution confirms the successful formation of the soluble dimethylsulfonium methylide.
Electrophile Addition: Cool the solution to 0 °C. Add the carbonyl substrate (1.0 eq) dropwise.
Causality & Validation: Cooling is critical because the unstabilized ylide is thermally labile. A mild exothermic spike upon addition validates the nucleophilic attack forming the betaine intermediate.
Ring Closure & Quench: Allow the reaction to warm to room temperature over 2 hours. Quench carefully with cold water.
Causality & Validation: Warming provides the activation energy necessary for the intramolecular
SN2
displacement of dimethyl sulfide. TLC validation (UV-active starting material completely replaced by a less polar, non-UV active spot) confirms epoxide formation.
Protocol B: Spiroannelation of Ketones using CEDS
Objective: Conversion of a cyclic ketone to a spirocyclopropane.
Enolate & Vinyl Sulfonium Co-Generation: Dissolve the target ketone (1.0 eq) in anhydrous tert-butanol. Add KOtBu (2.5 eq)[4].
Causality & Validation: A bulky base is required to prevent competitive nucleophilic attack on the sulfonium center. The excess base serves a dual purpose: deprotonating the ketone to its enolate and preparing the system for the incoming sulfonium salt. A slight color change (often pale yellow) validates enolate formation.
Annulation: Add CEDS (1.2 eq) in small portions over 30 minutes at room temperature.
Causality & Validation: CEDS undergoes base-mediated dehydrohalogenation to form the reactive dimethylvinylsulfonium ion in situ[5]. Portion-wise addition prevents the accumulation of this highly electrophilic intermediate, mitigating polymerization side-reactions. The precipitation of fine white/yellow solids (KCl/KI salts) serves as a physical validator of the elimination and subsequent alkylation steps.
Maturation & Isolation: Stir for 12-24 hours. Quench with saturated aqueous
NH4Cl
.
Causality & Validation: The extended time ensures complete Michael addition and subsequent ring closure. The
NH4Cl
quench neutralizes excess KOtBu without hydrolyzing the newly formed spirocyclopropane. GC-MS or NMR of an aliquot validates the reaction via a +28 Da mass shift (addition of a
C2H4
unit).
e-EROS Encyclopedia of Reagents for Organic Synthesis: 2-Chloroethyl dimethyl sulfonium iodide
Source: ResearchGate (Ruder, S. M.; Ronald, R. C.)
URL:[Link]
e-EROS Encyclopedia of Reagents for Organic Synthesis (Mechanism)
Source: ResearchGate
URL:[Link]
Advanced Spiroannelation Dynamics: Comparing (2-Chloroethyl)dimethylsulfonium Iodide with Conventional Alkylating Agents
In the realm of complex active pharmaceutical ingredient (API) synthesis and medicinal chemistry, the construction of spirocyclopropyl motifs is a critical strategy for rigidifying molecular scaffolds and enhancing metab...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of complex active pharmaceutical ingredient (API) synthesis and medicinal chemistry, the construction of spirocyclopropyl motifs is a critical strategy for rigidifying molecular scaffolds and enhancing metabolic stability. Historically, chemists have relied on conventional bis-alkylating agents to achieve these transformations. However, the introduction of (CAS: 25059-70-5) has fundamentally shifted the paradigm of ketone spiroannelation.
This guide objectively compares the mechanistic advantages, reaction kinetics, and practical workflows of (2-Chloroethyl)dimethylsulfonium iodide against conventional alkylating agents like 1,2-dibromoethane.
Mechanistic Causality: The Superiority of Sulfonium Cascades
The core difference between these reagents lies in their reaction pathways. Conventional cyclopropanation with 1,2-dibromoethane relies on a sequential double
SN2
mechanism. The initial intermolecular alkylation is kinetically slow and requires harsh bases (e.g., NaH). Furthermore, the intermediate mono-alkylated enolate is highly susceptible to competing O-alkylation and elimination reactions, drastically reducing the yield of the desired spiro product.
Conversely, (2-Chloroethyl)dimethylsulfonium iodide operates via a highly efficient, multi-step cascade under mild conditions, as originally established by :
In Situ Activation: Upon exposure to a base like potassium tert-butoxide, the sulfonium salt undergoes rapid dehydrohalogenation to generate a highly electrophilic vinyl dimethylsulfonium intermediate.
Conjugate Addition: The ketone enolate performs a rapid Michael addition to this vinyl species, forming a
γ
-sulfonium enolate.
Intramolecular Displacement: The cascade is driven to completion by an intramolecular
SN2
cyclization. The expulsion of neutral, volatile dimethyl sulfide is entropically and enthalpically favored over the displacement of a halide anion, resulting in rapid ring closure with exceptional chemoselectivity.
Comparative Performance Data
The quantitative and qualitative differences between the two methodologies are summarized below. The sulfonium-based approach consistently outperforms conventional halides in both yield and operational safety.
The following step-by-step protocol details the spirocyclopropanation of a generic cyclic ketone using (2-Chloroethyl)dimethylsulfonium iodide. This workflow is designed as a self-validating system, ensuring researchers can monitor reaction integrity at every stage.
Causality in Experimental Design:
tert-Butanol is explicitly chosen as the solvent because its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic vinyl sulfonium intermediate. Potassium tert-butoxide provides the exact basicity required to simultaneously enolize the ketone and dehydrohalogenate the sulfonium salt without degrading the substrate.
Step-by-Step Execution:
System Purging: Flame-dry a round-bottom flask and purge with dry Nitrogen (
N2
). Validation: Maintaining an inert atmosphere prevents moisture-induced quenching of the enolate and hydrolysis of the sulfonium salt.
Enolate Generation: Dissolve the ketone (1.0 equiv) in anhydrous tert-butanol to achieve a 0.2 M concentration. Add potassium tert-butoxide (1.0 equiv) in one portion. Stir at room temperature for 15 minutes. Validation: The solution will typically exhibit a distinct color shift (often yellow/orange), confirming active enolate formation.
In Situ Activation: Slowly add (2-Chloroethyl)dimethylsulfonium iodide (1.1 equiv) in small portions over 10 minutes. Causality: Portion-wise addition prevents a sudden concentration spike of the highly reactive vinyl sulfonium intermediate, thereby suppressing unwanted homopolymerization side-reactions.
Cascade Initiation: Stir the mixture for 2 hours at room temperature. During this phase, the first equivalent of base is consumed by the dehydrohalogenation of the sulfonium salt, and the enolate performs the conjugate addition.
Cyclization Completion: Add a second portion of potassium tert-butoxide (1.2 equiv) and stir for an additional 16 hours. Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the starting ketone and the emergence of a less polar spot confirms the successful expulsion of dimethyl sulfide and completion of ring closure.
Workup & Isolation: Quench the reaction with distilled water to neutralize any residual base. Extract the aqueous layer with Ethyl Acetate (
3×
). Dry the combined organic layers over anhydrous
MgSO4
, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the pure spirocyclopropane derivative.
References
Ruder, S. M., & Ronald, R. C. (1984). "2-Chloroethyl dimethyl sulfonium iodide. A convenient reagent for spiroannelation of ketones." Tetrahedron Letters, 25(48), 5501-5504. URL:[Link]
LookChem. "(2-Chloroethyl)dimethylsulfonium iodide (CAS 25059-70-5) Chemical Properties and Safety Data." URL:[Link]
Validation
HPLC method validation for (2-Chloroethyl)dimethylsulfanium iodide purity
An In-Depth Technical Guide to HPLC Method Validation for (2-Chloroethyl)dimethylsulfanium Iodide Purity: A Comparative Analysis High-performance liquid chromatography (HPLC) stands as a pivotal analytical technique in t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to HPLC Method Validation for (2-Chloroethyl)dimethylsulfanium Iodide Purity: A Comparative Analysis
High-performance liquid chromatography (HPLC) stands as a pivotal analytical technique in the pharmaceutical industry, indispensable for the separation, identification, and quantification of compounds. Its role in ascertaining the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring the safety and efficacy of therapeutic products. The analysis of (2-Chloroethyl)dimethylsulfanium iodide, a reactive sulfonium salt, poses distinct analytical hurdles. This guide offers a comprehensive, scientifically-backed comparison of HPLC methods for validating the purity of this compound, tailored for researchers, scientists, and professionals in drug development.
From the vantage point of a Senior Application Scientist, this guide aims not merely to present a validated HPLC method but to illuminate the scientific reasoning that underpins the methodological choices. This ensures the development of a robust and dependable analytical procedure. We will explore the nuances of method development, validation in accordance with the International Council for Harmonisation (ICH) guidelines, and a comparative assessment with alternative analytical technologies.
The Analytical Challenge: (2-Chloroethyl)dimethylsulfanium iodide
As a sulfonium salt, (2-Chloroethyl)dimethylsulfanium iodide is characterized by a positively charged sulfur atom, rendering it susceptible to degradation, notably through nucleophilic substitution. This inherent instability makes a precise purity evaluation critical. Potential impurities may encompass unreacted starting materials, synthesis by-products, or various degradants. A credible analytical method must possess the capability to resolve the principal compound from these potential impurities and quantify them with precision.
Developing a Robust HPLC Method: A Rationale-Driven Approach
The foundation of an effective HPLC method lies in the judicious selection of the stationary phase, mobile phase, and detection parameters, each meticulously tailored to the analyte's physicochemical characteristics.
Rationale for Chromatographic Conditions:
Column Chemistry: While a C18 column is a conventional choice for reversed-phase chromatography, its efficacy for retaining a polar and ionic compound like (2-Chloroethyl)dimethylsulfanium iodide can be limited. An Aqueous C18 (AQ-type) or a column featuring a polar-embedded group often presents a more suitable alternative. For the purpose of this guide, a Waters Atlantis T3 column is selected. This C18 column, with its T3 bonding technology, offers superior retention for polar compounds and exhibits stability in 100% aqueous mobile phases.
Mobile Phase: A buffered mobile phase is typically employed.
Buffer: A phosphate buffer with a pH of approximately 2.5 is chosen. The acidic environment mitigates the silanol activity of the stationary phase, leading to consistent peak shapes.
Organic Modifier: Acetonitrile is the preferred organic modifier due to its low UV cutoff and effective elution strength. A gradient elution strategy is implemented to facilitate the separation of potential non-polar impurities while ensuring adequate retention of the main analyte.
Detection: The absence of a strong chromophore in the (2-Chloroethyl)dimethylsulfanium iodide structure makes UV detection at a low wavelength, such as 210 nm, a feasible option. However, for superior specificity and sensitivity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate, as their detection mechanism is independent of the analyte's optical properties. This guide will proceed with UV detection at 210 nm, acknowledging its widespread availability while also discussing its limitations.
Ion-Pairing Chromatography: An alternative strategy involves the use of an ion-pairing reagent like sodium dodecyl sulfate (SDS) in the mobile phase. This reagent forms a neutral ion-pair with the positively charged sulfonium compound, thereby increasing its retention on a conventional C18 column. However, the persistent nature of ion-pairing reagents on the column can lead to baseline instability, making the previously outlined method a more robust initial approach.
Optimized HPLC Method Parameters:
Parameter
Condition
Column
Waters Atlantis T3 (4.6 x 150 mm, 3 µm)
Mobile Phase A
0.05 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with H₃PO₄
Method Validation: A Step-by-Step Protocol Based on ICH Q2(R1)
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose. The following is a detailed validation protocol for the proposed HPLC method for determining the purity of (2-Chloroethyl)dimethylsulfanium iodide.
Specificity
Specificity is the ability of the method to provide an unequivocal assessment of the analyte in the presence of other components that might be expected to be present, such as impurities, degradation products, or matrix components.[1][2]
Experimental Protocol:
Prepare a solution of the (2-Chloroethyl)dimethylsulfanium iodide reference standard.
Prepare solutions of known potential impurities and degradation products. If these are unavailable, a sample of (2-Chloroethyl)dimethylsulfanium iodide should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradants.
Prepare a spiked sample solution containing the reference standard and the potential impurities/degradants.
Inject all prepared solutions into the HPLC system.
Acceptance Criteria: The peak corresponding to (2-Chloroethyl)dimethylsulfanium iodide in the spiked sample must be pure and show no co-elution with any impurity or degradant peaks. Peak purity can be confirmed using a photodiode array (PDA) detector. The retention times of the analyte in the standard and spiked samples should be consistent.
Hypothetical Data Summary:
Sample
Retention Time (min)
Peak Purity Angle
Peak Purity Threshold
Result
Reference Standard
8.5
0.123
0.345
Pass
Spiked Sample (with impurities)
8.5
0.125
0.346
Pass
Stressed Sample (Acid Hydrolysis)
8.5
0.124
0.344
Pass
Linearity and Range
Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations of the analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
Experimental Protocol:
Prepare a stock solution of the reference standard.
From the stock solution, prepare a series of at least five calibration standards with concentrations spanning from 50% to 150% of the anticipated sample concentration.[4]
Inject each calibration standard in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be negligible.
Hypothetical Data Summary:
Concentration (µg/mL)
Mean Peak Area
50
501234
75
752345
100
1003456
125
1254567
150
1505678
r²
0.9998
Accuracy
Accuracy represents the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]
Experimental Protocol:
Prepare a placebo (matrix) sample.
Spike the placebo with the reference standard at three distinct concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and determine the percent recovery.
Acceptance Criteria: The mean percent recovery should fall within the range of 98.0% to 102.0%.
Hypothetical Data Summary:
Spiked Level (%)
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
80
80
79.5
99.4
100
100
100.2
100.2
120
120
119.8
99.8
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
Repeatability (Intra-assay precision):
Experimental Protocol: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, using the same instrument.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Intermediate Precision (Inter-assay precision):
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD of the combined results from both sets of experiments should be ≤ 2.0%.
Hypothetical Data Summary:
Precision Type
Mean Peak Area
SD
RSD (%)
Repeatability (Day 1)
1003500
15000
1.5
Intermediate (Day 2)
1004200
16000
1.6
Overall
1003850
15500
1.5
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.[5] The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[5]
Experimental Protocol (based on signal-to-noise ratio):
Prepare a series of progressively diluted solutions of the reference standard.
Inject these solutions and identify the concentrations that yield a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[4][6]
Acceptance Criteria: The method must be capable of detecting and quantifying the analyte at the established LOD and LOQ levels with acceptable precision.
Hypothetical Data Summary:
Parameter
Concentration (µg/mL)
Signal-to-Noise Ratio
LOD
0.1
3.2:1
LOQ
0.3
10.5:1
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][7][8]
Experimental Protocol:
Introduce minor, controlled variations to the method parameters, one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.1)
Analyze a sample under each of these modified conditions.
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution, theoretical plates) must remain within acceptable limits. The retention time and peak area of the analyte should not be significantly altered.
Hypothetical Data Summary:
Parameter Variation
Retention Time (min)
Peak Area
System Suitability
Nominal
8.50
1003456
Pass
Flow Rate +0.1 mL/min
8.35
998765
Pass
Flow Rate -0.1 mL/min
8.65
1008765
Pass
Temperature +2 °C
8.45
1001234
Pass
Temperature -2 °C
8.55
1005678
Pass
Visualizing the Validation Workflow
A lucid comprehension of the validation process is essential. The following diagram delineates the logical progression of the HPLC method validation for the purity of (2-Chloroethyl)dimethylsulfanium iodide.
Caption: Workflow for HPLC Method Validation.
Comparison with Alternative Analytical Techniques
While HPLC is a formidable analytical tool, it is prudent to consider other techniques that can be applied to determine the purity of (2-Chloroethyl)dimethylsulfanium iodide.
Alternative Technique 1: Ion Chromatography (IC)
Ion chromatography is a subset of liquid chromatography that employs an ion-exchange resin to separate ions based on their charge. For a cationic species like (2-Chloroethyl)dimethylsulfanium iodide, a cation-exchange column is utilized. Detection is commonly achieved through conductivity.
Advantages:
High selectivity for ionic species.
Enables direct analysis of the sulfonium cation without the need for ion-pairing reagents.
Disadvantages:
May exhibit lower efficiency and resolution compared to modern HPLC columns.
Conductivity detection can be less specific than UV or mass spectrometry (MS).
Alternative Technique 2: Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility within an electric field. This technique is particularly well-suited for the analysis of charged molecules.
Advantages:
High separation efficiency and resolution.
Requires minimal sample volumes.
Low solvent consumption.
Disadvantages:
May have lower sensitivity compared to HPLC with UV detection.
Achieving high reproducibility can be more challenging than with HPLC.
Comparative Summary:
Feature
HPLC (Reversed-Phase)
Ion Chromatography (IC)
Capillary Electrophoresis (CE)
Principle
Partitioning between a non-polar stationary phase and a polar mobile phase.
Ion-exchange with a charged stationary phase.
Differential migration in an electric field.
Selectivity
Good for a wide range of compounds.
Excellent for ionic compounds.
Excellent for charged compounds.
Sensitivity
Moderate to high (detector dependent).
Moderate (conductivity detection).
Low to moderate.
Robustness
High.
Moderate.
Moderate.
Throughput
High.
Moderate.
Moderate to high.
Primary Application
Broad applicability for purity and assay.
Analysis of inorganic and organic ions.
Analysis of charged molecules, including proteins and ions.
Conclusion: Selecting the Optimal Method
The selection of an analytical method is contingent upon the specific requirements of the analysis. For the routine quality control of (2-Chloroethyl)dimethylsulfanium iodide purity, the validated reversed-phase HPLC method detailed in this guide provides a robust, reliable, and high-throughput solution. Its widespread availability and the well-established validation protocols render it a pragmatic choice for most pharmaceutical development and manufacturing environments.
Nevertheless, for specific analytical challenges, such as resolving isomeric impurities or analyzing complex matrices, Ion Chromatography or Capillary Electrophoresis may offer superior selectivity. It is incumbent upon the analytical scientist to weigh the advantages and disadvantages of each technique and select the most appropriate method for the intended application, always ensuring that the chosen method is rigorously validated to safeguard the quality and safety of the final drug product.
References
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]
Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Pharmaceutical Technology. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
LCGC International. (2025). Robustness Tests. Retrieved from [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Academy of Applied Pharmaceutical Sciences. (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]
National Center for Biotechnology Information. (2022). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations. Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
Separation Science. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
ResearchGate. (2013). Can anyone tell me how to determine the LOQ and LOD for a HPLC assay method, practically?. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Retrieved from [Link]
Juniper Publishers. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Retrieved from [Link]
SciELO. (n.d.). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Retrieved from [Link]
LCGC International. (2025). The Limit of Detection. Retrieved from [Link]
Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (2-Chloroethyl)dimethylsulfanium Iodide
Authored by a Senior Application Scientist Introduction (2-Chloroethyl)dimethylsulfanium iodide is a sulfonium salt of significant interest in various research domains, including its role as a potential biomarker and its...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by a Senior Application Scientist
Introduction
(2-Chloroethyl)dimethylsulfanium iodide is a sulfonium salt of significant interest in various research domains, including its role as a potential biomarker and its relevance in the context of chemical defense and environmental monitoring as a derivative of sulfur mustard-related compounds. The structural elucidation and sensitive detection of such compounds are paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands out as a powerful analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.
This guide provides an in-depth technical overview of the anticipated mass spectrometry fragmentation behavior of (2-Chloroethyl)dimethylsulfanium iodide. In the absence of direct literature on this specific analyte, this guide will draw comparisons with the well-documented fragmentation of analogous sulfur mustard adducts and the general principles of sulfonium ion dissociation in the gas phase. We will explore the mechanistic underpinnings of the fragmentation pathways and present a robust experimental protocol for its analysis.
Principles of Sulfonium Ion Fragmentation
Sulfonium ions are characterized by a positively charged sulfur atom, making them amenable to analysis by positive-mode electrospray ionization (ESI). The fragmentation of sulfonium ions in the gas phase, typically induced by collision-induced dissociation (CID), is often governed by the cleavage of the carbon-sulfur bonds. The stability of the resulting carbocations and neutral losses dictates the predominant fragmentation pathways. As observed in the fragmentation of methionine side-chain derivatized sulfonium ions, a common fragmentation route involves the loss of the substituent groups attached to the sulfur atom[1].
Predicted Fragmentation Pathways of (2-Chloroethyl)dimethylsulfanium Iodide
The structure of the (2-Chloroethyl)dimethylsulfanium cation is presented below. Upon introduction into the mass spectrometer, the iodide salt will dissociate, and the cation will be the species of interest for MS analysis.
Based on the principles of sulfonium ion fragmentation and analysis of related sulfur mustard compounds, we can predict the following primary fragmentation pathways for the (2-Chloroethyl)dimethylsulfanium cation upon CID:
Loss of a Methyl Group: Cleavage of one of the S-CH₃ bonds would result in the loss of a neutral methyl radical (•CH₃) or methane (CH₄), leading to the formation of a stable product ion.
Loss of the 2-Chloroethyl Group: The C-S bond connecting the 2-chloroethyl group to the sulfur atom is another likely point of cleavage. This could result in the loss of a 2-chloroethyl radical or ethene and HCl.
Formation of a Cyclic Aziridinium-like Ion: Intramolecular cyclization with the elimination of dimethyl sulfide is a plausible pathway, analogous to the reactions of nitrogen mustards. This would result in a highly reactive three-membered ring containing the sulfur atom.
The following diagram illustrates these predicted fragmentation pathways.
Caption: Predicted fragmentation pathways of the (2-Chloroethyl)dimethylsulfanium cation.
Comparative Analysis with Sulfur Mustard Adducts
The fragmentation of (2-Chloroethyl)dimethylsulfanium iodide can be compared to that of protein adducts of sulfur mustard, which also feature a sulfur-linked 2-hydroxyethylthioethyl (HETE) moiety. In the tandem mass spectra of HETE-adducted peptides, characteristic fragment ions are observed, such as the ion at m/z 105.2, corresponding to the hydroxy-ethylthioethyl moiety[2][3]. This provides a valuable reference point for identifying sulfur-containing fragments in our target analyte.
Analyte
Precursor Ion (m/z)
Characteristic Fragment Ions (m/z)
Interpretation
(2-Chloroethyl)dimethylsulfanium
124.04
109.02, 61.01
Loss of methyl group, loss of 2-chloroethyl group or formation of episulfonium ion.
Represents the hydroxy-ethylthioethyl moiety and its extension with the cysteine sulfur.
This comparison highlights that while the exact fragment masses will differ due to the different substituent groups, the underlying principle of cleaving the C-S bonds to yield characteristic sulfur-containing fragments is a common feature.
Alternative Analytical Approaches
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of sulfonium compounds, though often with limitations in sensitivity and specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and is non-destructive. However, it generally suffers from lower sensitivity compared to mass spectrometry, making it less suitable for trace analysis.
Gas Chromatography (GC) and Liquid Chromatography (LC) with Other Detectors: Chromatographic separation can be coupled with detectors such as flame ionization detectors (FID) or electron capture detectors (ECD). However, these detectors do not provide the same level of structural information as a mass spectrometer.
The primary advantage of LC-MS/MS is its ability to provide both separation and specific identification and quantification based on the unique fragmentation patterns of the target analyte, even in complex matrices.
Experimental Protocol: LC-ESI-MS/MS Analysis
This section provides a detailed protocol for the analysis of (2-Chloroethyl)dimethylsulfanium iodide using liquid chromatography coupled to a triple quadrupole mass spectrometer.
1. Sample Preparation:
Dissolve the (2-Chloroethyl)dimethylsulfanium iodide standard in a suitable solvent such as methanol or acetonitrile/water to a concentration of 1 mg/mL.
Prepare a series of dilutions in the same solvent to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
For unknown samples, perform a suitable extraction procedure to isolate the analyte and dissolve the final extract in the analysis solvent.
2. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size) is suitable for separating this polar compound.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Desolvation Temperature: 350 °C.
Desolvation Gas Flow: 800 L/hr.
Collision Gas: Argon.
MS/MS Transitions:
Monitor the transition from the precursor ion (m/z 124.0) to the predicted product ions (e.g., m/z 109.0 and m/z 61.0).
Optimize the collision energy for each transition to maximize the signal intensity. This is typically done by infusing the standard solution and varying the collision energy in the range of 10-40 eV.
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure data quality and trustworthiness:
Use of Internal Standards: For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Monitoring Multiple Transitions: By monitoring at least two different fragmentation transitions for the analyte, the confidence in its identification is significantly increased. The ratio of these transitions should remain constant across all samples and standards.
Calibration Curve: A calibration curve with a good linearity (R² > 0.99) demonstrates the accuracy of the quantification over a defined concentration range.
The mass spectrometry fragmentation analysis of (2-Chloroethyl)dimethylsulfanium iodide, while not explicitly detailed in the current literature, can be confidently predicted and analyzed based on the well-established principles of sulfonium ion chemistry and by drawing comparisons with structurally related sulfur mustard adducts. The proposed LC-ESI-MS/MS method provides a highly sensitive and specific approach for the identification and quantification of this compound. The detailed experimental protocol and the discussion of alternative methods offer a comprehensive guide for researchers and scientists in the field.
References
Mechanisms for the selective gas-phase fragmentation reactions of methionine side chain fixed charge sulfonium ion containing peptides. Journal of the American Society for Mass Spectrometry. [Link]
Electrospray ionisation mass spectral studies on hydrolysed products of sulfur mustards. Rapid Communications in Mass Spectrometry. [Link]
LC-ESI MS/MS detection of the alkylated dipeptide HETE-CP to prove sulfur mustard exposure: application to plasma samples. GTFCh. [Link]
Mass spectrometric analysis of adducts of sulfur mustard analogues to human plasma proteins: approach towards chemical provenancing in biomedical samples. Analytical and Bioanalytical Chemistry. [Link]
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. [Link]
A simple derivatization for sensitive LC-ESI-MS detection of unsaturated sulfur mustard degradation products. ResearchGate. [Link]
Evidence of Sulfur Mustard Exposure in Human Plasma by LC-ESI-MS-MS Detection of the Albumin-Derived Alkylated HETE-CP Dipeptide. Journal of Analytical Toxicology. [Link]
A Senior Scientist's Guide: Trimethylsulfonium vs. Trimethylsulfoxonium Iodide for Epoxidation
In the landscape of modern organic synthesis, the construction of three-membered rings like epoxides remains a fundamental and critical transformation.[1][2][3] These strained heterocycles are versatile intermediates in...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern organic synthesis, the construction of three-membered rings like epoxides remains a fundamental and critical transformation.[1][2][3] These strained heterocycles are versatile intermediates in the synthesis of complex molecules, including a wide array of natural products and pharmaceuticals.[1][2] Among the most reliable methods for their preparation is the Johnson-Corey-Chaykovsky reaction, which utilizes sulfur ylides to transfer a methylene group to carbonyl compounds.[4]
This guide provides an in-depth comparison of the two canonical reagents used to generate the necessary sulfur ylides: Trimethylsulfonium Iodide and Trimethylsulfoxonium Iodide. While the user's initial query mentioned (2-Chloroethyl)dimethylsulfanium iodide, this is not a standard precursor for the required ylide. Therefore, to provide the most accurate and practical guidance, this document will focus on the two most common and commercially available precursors which generate the ylides at the heart of this reaction's utility. Our analysis will delve into the causality behind experimental choices, supported by mechanistic insights and practical, field-proven protocols.
The Key Distinction: Ylide Stability
The divergent reactivity of these two reagents stems directly from the stability of the ylides they produce upon deprotonation with a strong base.[5]
Trimethylsulfonium Iodide generates Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻). This is considered an "unstabilized" or "more reactive" ylide.[6]
Trimethylsulfoxonium Iodide generates Dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻), often called the Corey-Chaykovsky Reagent. The presence of the electron-withdrawing oxygen atom stabilizes the adjacent carbanion, making this a "stabilized" or "less reactive" ylide.[5]
This fundamental difference in stability dictates the kinetic versus thermodynamic control of the reaction pathways, leading to profoundly different outcomes, especially with α,β-unsaturated carbonyls.[5][7]
Head-to-Head Performance Comparison
The choice between these two reagents is not arbitrary; it is a strategic decision based on the desired outcome. The following table summarizes the key performance differences.
The divergent behavior with enones is the most cited difference and is rooted in the reversibility of the initial nucleophilic attack.
Dimethylsulfonium Methylide (Unstabilized): The initial 1,2-addition to the carbonyl group is rapid and the subsequent intramolecular ring-closure to the epoxide is irreversible under the reaction conditions.[7] This kinetic pathway outpaces the 1,4-addition, leading almost exclusively to epoxidation.[5]
Dimethylsulfoxonium Methylide (Stabilized): As a more stable and less reactive nucleophile, its initial 1,2-addition to the carbonyl is reversible.[7] This reversibility allows the slower, but thermodynamically favored and irreversible, 1,4-conjugate addition to occur.[7][15] The resulting enolate then undergoes an intramolecular Sₙ2 reaction to form the cyclopropane ring.[16]
Diagram: General Laboratory Workflow
This diagram outlines the typical in situ generation and reaction sequence for the Corey-Chaykovsky reaction.
Caption: General workflow for Corey-Chaykovsky reactions.
Diagram: Chemoselectivity with α,β-Unsaturated Ketones
This diagram illustrates the competing reaction pathways that determine the final product.
Caption: Divergent pathways for stabilized vs. unstabilized ylides.
Experimental Protocols
The following are representative, field-tested protocols for the in situ generation of each ylide and subsequent epoxidation of a simple ketone.
Protocol 1: Epoxidation using Trimethylsulfonium Iodide
Scope: Effective for epoxidation of simple aldehydes and ketones, and for the selective 1,2-epoxidation of enones.[12]
Materials:
Trimethylsulfonium iodide
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Dimethyl Sulfoxide (DMSO)
Substrate (e.g., Acetophenone)
Ice bath, magnetic stirrer, nitrogen atmosphere setup
Procedure:
Ylide Generation: Under a nitrogen atmosphere, place sodium hydride (1.1 eq) in a flame-dried, three-neck flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane.
Add anhydrous DMSO via syringe and stir the suspension at room temperature for 15-20 minutes, or until hydrogen evolution ceases.
Add trimethylsulfonium iodide (1.1 eq) in one portion. Stir the resulting mixture for 10-15 minutes at room temperature. The solution will become milky as the ylide forms.
Reaction: Cool the ylide solution to 0 °C using an ice bath.
Slowly add a solution of acetophenone (1.0 eq) in a small amount of anhydrous DMSO dropwise over 15 minutes.
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction progress by TLC.
Workup: Carefully quench the reaction by pouring it into a beaker of ice water. Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the corresponding epoxide.
Causality: The use of DMSO as a solvent is common as it readily dissolves the sulfonium salt and facilitates the deprotonation by NaH.[5] The reaction is run at low temperature initially to control the reactivity of the unstable ylide.
Protocol 2: Epoxidation using Trimethylsulfoxonium Iodide
Scope: Effective for epoxidation of simple aldehydes and ketones. For enones, this protocol will yield the cyclopropane.[14][17]
Potassium tert-butoxide (KOtBu), 1.0 M solution in THF
Anhydrous Tetrahydrofuran (THF)
Substrate (e.g., Cyclohexanone)
Ice bath, magnetic stirrer, nitrogen atmosphere setup
Procedure:
Ylide Generation: Under a nitrogen atmosphere, suspend trimethylsulfoxonium iodide (1.5 eq) in anhydrous THF in a flame-dried, three-neck flask.[17]
Add a 1.0 M solution of potassium tert-butoxide in THF (1.5 eq) via syringe.[17]
Heat the mixture to reflux for 1-2 hours. A precipitate of potassium iodide will form, and the ylide will be in solution.[17]
Reaction: Cool the resulting ylide solution to 0 °C.[17]
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise over 20 minutes, keeping the internal temperature below 5 °C.[17]
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[17] Monitor reaction progress by TLC.
Workup: Quench the reaction by adding water at 0 °C and stirring for 15 minutes.[17]
Concentrate the mixture by rotary evaporation to remove most of the THF.
Extract the remaining aqueous slurry with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography to yield methylenecyclohexane oxide.
Causality: THF is often used with the sulfoxonium ylide, which is more stable. Refluxing helps to ensure complete formation of the ylide before the substrate is added.[17] Potassium tert-butoxide is a strong, non-nucleophilic base that is highly soluble in THF, making it an excellent choice for this system.[13]
Senior Application Scientist's Perspective
Choosing the Right Reagent:
For the straightforward conversion of a simple aldehyde or a saturated ketone to an epoxide, both reagents are highly effective. The choice may come down to practical considerations. The byproduct of the sulfonium ylide is the volatile and malodorous dimethyl sulfide, while the sulfoxonium ylide produces DMSO.[4][7] For large-scale work, managing the off-gas from the sulfonium reaction is a key safety and environmental consideration.
The critical choice arises with α,β-unsaturated systems. If the goal is epoxidation of the double bond conjugated to the carbonyl, a different method (like m-CPBA) is needed. If the goal is methylene transfer , the choice is clear:
Use Trimethylsulfonium Iodide for selective epoxidation at the carbonyl.
Use Trimethylsulfoxonium Iodide for selective cyclopropanation of the alkene.[8]
Troubleshooting & Tips:
Low Yields: The most common issue is incomplete ylide formation. Ensure reagents are anhydrous and the base is active. For NaH, washing away the protective mineral oil is crucial.
Side Reactions: Strong bases can cause side reactions with sensitive substrates (e.g., enolization, aldol condensation). Adding the substrate at a low temperature after the ylide has been pre-formed can mitigate this.
Stability: Remember the poor stability of dimethylsulfonium methylide. It should always be generated in situ and used promptly.[8] The "instant ylide" preparations, where a stable mixture of the salt and base is prepared and stored, are typically used with the more stable sulfoxonium salts.[13]
By understanding the fundamental principles of ylide stability and reactivity, researchers can harness the full synthetic power of the Johnson-Corey-Chaykovsky reaction, making informed, strategic decisions to achieve their desired molecular architecture with precision and efficiency.
References
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances.
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. ResearchGate.
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Publishing.
A Comparative Guide to Sulfur Ylides in the Corey-Chaykovsky Reaction. Benchchem.
Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. European Journal of Organic Chemistry.
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. MDPI.
A Comprehensive Technical Guide to the Synthesis and Preparation of Dimethylsulfoxonium Methylide. Benchchem.
Probing the Reactivity of Dimethylsulfoxonium Methylide with Conjugated and Nonconjugated Carbonyl Compounds: An Undergraduate Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Journal of Chemical Education.
Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations Using a Cheap and Readily Available Chiral Sulfide. Journal of the American Chemical Society.
Chemo-, regio-, and diastereoselectivity preferences in the reaction of a sulfur ylide with a dienal and an enone. PubMed.
Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. ResearchGate.
Preparation of trimethylsulfoxonium?. Sciencemadness.org.
The Corey-Chaykovsky Reaction with Trimethylsulfoxonium Bromide. Benchchem.
Product Class 1: Sulfur Ylides. Science of Synthesis.
Stereospecific formation of α- and β-epoxides in the reaction of dimethylsulfonium methylide and dimethylsulfoxonium methylide with dihydrotestosterone. R Discovery.
Chemo-, regio-, and diastereoselectivity preferences in the reaction of a sulfur ylide with a dienal and an enone. ResearchGate.
Process for preparing epoxides from carbonyl compounds using sulphonium or sulphoxonium ylides and intermediates useful therein. Google Patents.
Epoxide synthesis by sulfonium ylide addition. Organic Chemistry Portal.
Dimethylsulfonium Methylide. ResearchGate.
Trimethylsulfoxonium iodide. Wikipedia.
Dimethylsulfonium Methylide, a Reagent for Selective Oxirane Synthesis from Aldehydes and Ketones. Journal of the American Chemical Society.
Urea derivatives are highly active catalysts for the base-mediated generation of terminal epoxides from aldehydes and trimethylsulfonium iodide. Organic & Biomolecular Chemistry.
Unusual Reactivity of Dimethylsulfoxonium Methylide with Esters. ChemInform.
Twenty-five years of dimethylsulfoxonium methylide (Corey's reagent). Semantic Scholar.
Process for preparation of trimethylsulfoxonium salts. Google Patents.
A Comparative Guide to the Spectroscopic Validation of (2-Chloroethyl)dimethylsulfanium Iodide Intermediates
For researchers, scientists, and professionals in drug development, the definitive identification of reactive intermediates is a cornerstone of mechanistic understanding and process optimization. These transient species,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the definitive identification of reactive intermediates is a cornerstone of mechanistic understanding and process optimization. These transient species, which are not isolatable, dictate reaction pathways, influence yields, and can be responsible for unexpected side products.[1][2][3] The (2-Chloroethyl)dimethylsulfanium cation is a critical, short-lived intermediate in various alkylation reactions, particularly those involving sulfur mustard analogues, where its formation is a key step in the compound's mode of action.[4][5]
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the existence of the (2-Chloroethyl)dimethylsulfanium iodide intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. Our focus is on providing field-proven insights to empower researchers to confidently characterize these fleeting, yet pivotal, molecular entities.
The Challenge: Characterizing the Unseen
Reactive intermediates are, by their nature, high-energy, short-lived molecules that exist at low concentrations relative to reactants and products.[1][2] Their direct isolation is often impossible. Therefore, their existence must be proven through indirect methods, primarily fast spectroscopic techniques or chemical trapping experiments.[1][6] The validation of the (2-Chloroethyl)dimethylsulfanium ion hinges on capturing its unique spectroscopic signature in a complex reaction mixture before it converts into a more stable product.
The Spectroscopic Toolbox: A Multi-Faceted Approach
No single technique can unequivocally prove the existence of an intermediate. A robust validation strategy relies on the correlation of data from multiple, complementary spectroscopic methods. The primary tools for identifying sulfonium salts are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for in-situ reaction monitoring. It provides detailed structural information about molecules in solution, allowing for the direct observation of reactants being consumed as intermediates and products are formed.[4][7][8] For the (2-Chloroethyl)dimethylsulfanium cation, both ¹H and ¹³C NMR are invaluable.
Mass Spectrometry (MS): MS provides unambiguous molecular weight information. For pre-charged species like sulfonium salts, "soft" ionization techniques such as Electrospray Ionization (ESI) or Liquid Secondary Ion Mass Spectrometry (LSIMS) are ideal, as they can transfer the intact cation from the solution phase to the gas phase for detection with minimal fragmentation.[9][10][11]
Reaction Pathway for Intermediate Formation
The formation of the target intermediate can be conceptualized through the reaction of a suitable sulfur nucleophile with a haloalkane. A common route involves the reaction of dimethyl sulfide with 1-chloro-2-iodoethane. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond facilitates the desired initial S-alkylation.
Caption: Figure 1: Simplified reaction pathway for the formation of the (2-Chloroethyl)dimethylsulfanium iodide intermediate.
Comparative Analysis: NMR vs. Mass Spectrometry
Method 1: In-Situ NMR Validation
The primary advantage of NMR is its ability to provide a real-time snapshot of the entire reaction mixture without altering its state. The formation of the positively charged sulfonium center dramatically influences the electronic environment of nearby protons and carbons, leading to predictable and significant changes in their chemical shifts.
Causality of Experimental Choices:
Solvent Selection: A deuterated polar aprotic solvent like DMSO-d₆ or Acetonitrile-d₃ is chosen. These solvents can dissolve the ionic sulfonium salt intermediate while being compatible with the reactants.
Low Temperature: Reactive intermediates are often unstable at room temperature.[2] Performing the reaction directly in a pre-cooled NMR probe (-20 °C to 0 °C) can slow down the subsequent reactions of the intermediate, allowing for a sufficient concentration to build up for detection.
Monitoring: Acquiring spectra at regular intervals (e.g., every 5 minutes) allows for the observation of the rise and fall of signals corresponding to the intermediate, which is a classic kinetic profile for such species.
Expected Spectroscopic Changes:
¹H NMR: The methyl protons ((CH₃)₂S⁺-) and the methylene protons (-S⁺-CH₂-CH₂-Cl) will shift significantly downfield (to a higher ppm value) compared to their positions in the neutral dimethyl sulfide precursor. This is due to the deshielding effect of the adjacent positive charge on the sulfur atom.
¹³C NMR: Similar to the proton spectra, the carbon atoms directly attached to the sulfonium center will experience a strong deshielding effect and shift downfield.
Method 2: Mass Spectrometric Validation
While NMR provides structural context, Mass Spectrometry delivers the definitive "mass-to-charge" ratio (m/z) evidence. For a singly charged cation like (2-Chloroethyl)dimethylsulfanium, its m/z value directly corresponds to its molecular mass.
Causality of Experimental Choices:
Ionization Technique: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that transfers ions already present in solution into the gas phase without causing fragmentation.[11] This is perfect for analyzing pre-charged sulfonium salts.
Direct Infusion: To capture the short-lived intermediate, the reaction mixture can be directly infused into the mass spectrometer at a low flow rate immediately after initiation. This minimizes the time for the intermediate to decompose.
High Resolution MS: Using a high-resolution mass spectrometer (like an Orbitrap or TOF) provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition of the detected ion.
Data Summary and Comparison
The following table summarizes the expected data from the spectroscopic validation of the (2-Chloroethyl)dimethylsulfanium cation, comparing it against a common precursor and a potential alternative intermediate, the cyclic episulfonium ion.
Analyte
Technique
Expected Key Signature
Rationale / Interpretation
Dimethyl Sulfide (Precursor)
¹H NMR
Singlet ~2.1 ppm
Protons on methyl groups attached to a neutral sulfur atom.
¹³C NMR
Signal ~25 ppm
Carbon of methyl groups attached to a neutral sulfur atom.
ESI-MS (+)
No significant ion observed
Neutral molecule, does not readily form a cation under soft ESI conditions.
Singlet ~2.9-3.2 ppm (S⁺-(CH₃)₂)Multiplets ~3.5-4.0 ppm (-S⁺-CH₂-CH₂-Cl)
Strong downfield shift due to deshielding from the adjacent S⁺ center.
¹³C NMR
Signal ~30-35 ppm (S⁺-(CH₃)₂)Signals ~45-55 ppm (-S⁺-CH₂-CH₂-Cl)
Significant downfield shift of carbons bonded to the cationic sulfur.
ESI-MS (+)
m/z ~125.02 & 127.02
Corresponds to the exact mass of the [C₄H₁₀ClS]⁺ cation, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.
Episulfonium Ion (Alternative Intermediate)
¹H NMR
Complex multiplets in the 3.0-4.0 ppm range
Protons on the three-membered ring are highly strained and deshielded.
ESI-MS (+)
m/z ~93.02
Corresponds to the mass of the [C₃H₆ClS]⁺ cation, a common fragment or alternative intermediate in mustard gas chemistry.[4]
Experimental Protocols
Safety First: (2-Chloroethyl)dimethylsulfanium iodide and its precursors are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12][13]
Preparation: In an NMR tube, dissolve dimethyl sulfide (1.0 eq) in 0.6 mL of cold (-20 °C) acetonitrile-d₃.
Instrument Setup: Lock and shim the NMR spectrometer using the prepared sample at -20 °C. Acquire a baseline ¹H NMR spectrum of the starting material.
Reaction Initiation: Remove the NMR tube from the spectrometer. Quickly add a pre-chilled solution of 1-chloro-2-iodoethane (1.05 eq) in a minimal amount of acetonitrile-d₃.
Data Acquisition: Immediately re-insert the sample into the NMR probe. Begin acquiring ¹H NMR spectra every 5 minutes for a period of 1-2 hours.
Analysis: Process the spectra to observe the disappearance of the dimethyl sulfide singlet at ~2.1 ppm and the appearance of new signals in the 2.9-4.0 ppm range, characteristic of the sulfonium intermediate. Note their subsequent conversion to final product signals.
Protocol 2: ESI-MS Validation
Solution Preparation: In a vial, prepare a 1 mM solution of dimethyl sulfide in methanol. In a separate vial, prepare a 1 mM solution of 1-chloro-2-iodoethane in methanol.
Instrument Setup: Set up an ESI-mass spectrometer in positive ion mode. Infuse the dimethyl sulfide solution directly into the source to acquire a background spectrum.
Reaction & Infusion: Mix the two reactant solutions in a 1:1 ratio. Immediately draw the resulting mixture into a syringe and infuse it directly into the mass spectrometer at a low flow rate (e.g., 5 µL/min).
Data Acquisition: Acquire mass spectra over a range of m/z 50-300. Look for the appearance of ions at m/z ~125 and ~127.
Confirmation: If available, use the instrument's high-resolution capabilities to confirm the exact mass and elemental formula. Perform tandem MS (MS/MS) on the m/z 125 peak to observe characteristic fragmentation patterns.
Spectroscopic Validation Workflow
Caption: Figure 2: A logical workflow for the dual spectroscopic validation of the reactive sulfonium intermediate.
Conclusion
The spectroscopic validation of a reactive intermediate like (2-Chloroethyl)dimethylsulfanium iodide is a task that demands precision, careful experimental design, and a multi-faceted analytical approach. Neither NMR nor MS alone provides a complete picture. However, by combining the in-situ structural insights from low-temperature NMR with the unambiguous mass evidence from ESI-MS, researchers can build a robust, self-validating case for the existence and structure of this transient species. This dual-validation strategy provides the high level of scientific integrity required to confidently elucidate complex reaction mechanisms and develop novel chemical transformations.
References
Taylor & Francis. (n.d.). POSITIVE ION LIQUID SECONDARY ION MASS SPECTRA OF AROMATIC SULFONIUM SALTS. Retrieved from [Link]
PubMed. (2004). 33S NMR spectra of sulfonium salts: calculated and experimental. Retrieved from [Link]
European Journal of Mass Spectrometry. (2006). Efficient clustering of cyclic sulfonium salts applying liquid secondary ion mass spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). Proton Nuclear Magnetic Resonance Spectra of Sulfur Mustard and 2-Chloroethyl Ethyl Sulfide in Selected Solvents. Retrieved from [Link]
MDPI. (2024). 33S NMR: Recent Advances and Applications. Retrieved from [Link]
ResearchGate. (n.d.). 33S NMR spectra of sulfonium salts: Calculated and experimental. Retrieved from [Link]
ACS Publications. (2000). Tris(trimethylsilyl)sulfonium and Methylbis(trimethylsilyl)sulfonium Ions: Preparation, NMR Spectroscopy, and Theoretical Studies1. The Journal of Organic Chemistry. Retrieved from [Link]
Wiley Online Library. (2017). Oxidative Neutralization of Mustard-Gas Simulants in an On-Board Flow Device with In-Line NMR Monitoring. Angewandte Chemie International Edition. Retrieved from [Link]
PubMed. (2006). Enhanced detection of sulfo-peptides as onium salts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]
Chemistry LibreTexts. (2020). 5.6: Reactive intermediates. Retrieved from [Link]
CNKI. (n.d.). NMR Analysis of Interaction Mechanism between Mustard Gas and SDS. Retrieved from [Link]
RadTech. (n.d.). Soluble and Red-Shifted Sulfonium Salts. Retrieved from [Link]
WikiEducator. (2024). Organic reactive intermediate. Retrieved from [Link]
ResearchGate. (n.d.). Reactivity modes of sulfonium salts. Retrieved from [Link]
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]
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PMC - NIH. (2013). New reactive intermediates in organic chemistry. Retrieved from [Link]
ACS Publications. (2022). Sulfonium and Selenonium Salts as Noncovalent Organocatalysts for the Multicomponent Groebke–Blackburn–Bienaymé Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
Safety Data Sheet. (2020). Sulfonic acids, C14-17-sec-alkane, sodium salts. Retrieved from [Link]
PubMed. (2017). Oxidative Neutralization of Mustard-Gas Simulants in an On-Board Flow Device with In-Line NMR Monitoring. Retrieved from [Link]
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Organic Syntheses. (n.d.). (2s,3s)-1,2-epoxy-3-(boc-amino)-4-phenylbutane. Retrieved from [Link]
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As a Senior Application Scientist, I understand that managing highly reactive and toxic reagents requires a deep understanding of their underlying chemical mechanisms. (2-Chloroethyl)dimethylsulfonium iodide (CAS: 25059-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that managing highly reactive and toxic reagents requires a deep understanding of their underlying chemical mechanisms. (2-Chloroethyl)dimethylsulfonium iodide (CAS: 25059-70-5) is a specialized bis-electrophilic reagent primarily used for the spiroannelation of ketones[1]. However, its unique structure also makes it a potent alkylating agent, necessitating rigorous safety and disposal protocols.
Here is the comprehensive operational guide for the safe handling and disposal of this compound.
Mechanistic Causality of Toxicity and Reactivity
To design a self-validating disposal protocol, we must first examine the causality of the compound's toxicity. The molecule features two distinct leaving groups: a dimethyl sulfide (
SMe2
) moiety and a primary chloride[1]. In synthetic applications, a nucleophile (such as a ketone enolate) attacks the sulfonium-bearing carbon, displacing the neutral dimethyl sulfide molecule. A subsequent intramolecular attack displaces the chloride, forming a cyclopropane ring[1].
Biologically, this bis-electrophilic nature allows the molecule to act as a direct alkylating agent. Unlike sulfur mustards (e.g., bis(2-chloroethyl) sulfide), which must undergo an initial intramolecular cyclization to form a highly reactive episulfonium (thiiranium) ion intermediate[2], (2-chloroethyl)dimethylsulfonium iodide already possesses a highly reactive sulfonium group. This pre-activated state allows it to readily cross-link or alkylate nucleophilic sites on DNA and proteins, resulting in severe acute toxicity (MLD s.c. in rats: 10.2 mg/kg). Furthermore, the reagent is highly sensitive to environmental factors; it reacts with water, oxygen, and carbon dioxide, and can ignite upon exposure to air at elevated temperatures.
Due to its high toxicity and reactivity, in-lab chemical neutralization (e.g., base-catalyzed hydrolysis) is strictly contraindicated. Attempting to neutralize this compound with strong bases will generate dimethyl sulfide gas—a highly flammable byproduct with a noxious odor—and risks an exothermic runaway reaction[4]. Therefore, the only scientifically sound and safe disposal methodology is strict logistical containment followed by professional high-temperature incineration.
Step 1: Environmental Control and PPE Verification
Rationale: Prevent dermal and inhalation exposure to a potent alkylating agent.
Action: Don appropriate Personal Protective Equipment (PPE), including double chemical-resistant gloves (e.g., nitrile over latex), a fully buttoned lab coat, and chemical splash goggles. All handling must occur inside a certified chemical fume hood or an inert-atmosphere glovebox.
Step 2: Primary Containment and Inerting
Rationale: The reagent is hygroscopic and reacts with oxygen and moisture[4].
Action: Transfer the material into a chemically compatible, sealable container such as a high-density polyethylene (HDPE) bottle or an amber glass vial with a PTFE-lined cap. Purge the headspace of the container with an inert gas (nitrogen or argon) before sealing to prevent degradation and pressure buildup.
Step 3: Segregation and Secondary Containment
Rationale: Prevent accidental in-situ reactions within the waste stream.
Action: Place the primary container inside a secondary containment vessel (e.g., a larger shatter-proof plastic jar). Segregate this waste strictly from strong bases, oxidizers, and aqueous waste streams. Mixing with bases can trigger unintended elimination reactions, releasing toxic and flammable dimethyl sulfide[1].
Step 4: EHS Documentation and Transfer
Rationale: Ensure regulatory compliance and downstream safety for waste handlers.
Action: Label the secondary container clearly with the full chemical name, CAS number (25059-70-5)[3], and specific hazard warnings ("Highly Toxic", "Alkylating Agent", "Moisture Sensitive"). Transfer the documented waste to your institutional Environmental Health and Safety (EHS) department for final destruction via high-temperature incineration at a licensed facility.
Operational Workflow Visualization
Workflow for the safe logistical disposal of (2-chloroethyl)dimethylsulfonium iodide.
References
Cas 25059-70-5, (2-Chloroethyl)diMethylsulfoniuM iodide - LookChem. LookChem Database. Available at:[Link]
e-EROS Encyclopedia of Reagents for Organic Synthesis: 2-Chloroethyl dimethyl sulfonium iodide. ResearchGate / John Wiley & Sons. Available at:[Link]
Mustard gas (Mechanism of Toxicity). Wikipedia, The Free Encyclopedia. Available at: [Link]
Navigating the Safe Handling of (2-Chloroethyl)dimethylsulfanium iodide: A Comprehensive Guide for Researchers
Welcome to a comprehensive guide on the safe handling, use, and disposal of (2-Chloroethyl)dimethylsulfanium iodide. As a trusted partner in your research endeavors, we are committed to providing you with the essential k...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to a comprehensive guide on the safe handling, use, and disposal of (2-Chloroethyl)dimethylsulfanium iodide. As a trusted partner in your research endeavors, we are committed to providing you with the essential knowledge to mitigate risks and ensure a safe laboratory environment. This guide moves beyond a simple checklist, offering in-depth, field-proven insights to empower your work with this reactive sulfonium salt.
Understanding the Hazard: A Proactive Approach to Safety
(2-Chloroethyl)dimethylsulfanium iodide is a sulfonium salt, a class of compounds recognized for their utility in organic synthesis. However, their reactivity also necessitates a thorough understanding of their potential hazards. The presence of a chloroethyl group suggests that this compound may act as an alkylating agent, a class of substances that can react with biological macromolecules and are often associated with toxic effects. While specific toxicological data for (2-Chloroethyl)dimethylsulfanium iodide is limited, its structural similarity to 2-chloroethyl ethyl sulfide (CEES), a sulfur mustard analog, warrants a cautious approach.[1] CEES is known to be a vesicant, causing blistering of the skin and mucous membranes.[1] Therefore, it is prudent to handle (2-Chloroethyl)dimethylsulfanium iodide with the assumption that it may possess similar hazardous properties.
Key Hazard Considerations:
Potential Alkylating Agent: May react with biological molecules, posing a health risk.
Skin and Eye Irritant: Direct contact can cause irritation or burns.
Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust or aerosols should be strictly avoided.
Thermal Decomposition: May release toxic fumes, including hydrogen iodide and sulfur oxides, upon heating.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is paramount.
Engineering Controls: Containing the Hazard
All work with (2-Chloroethyl)dimethylsulfanium iodide should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure. The fume hood provides a controlled environment, drawing airborne contaminants away from the user. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are critical for preventing direct contact with the chemical.
Mandatory PPE for Handling (2-Chloroethyl)dimethylsulfanium iodide:
PPE Component
Specifications and Rationale
Eye and Face Protection
Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield used in conjunction with safety goggles is strongly recommended. This provides comprehensive protection against splashes to the eyes and face.
Hand Protection
Due to the lack of specific glove permeation data for (2-Chloroethyl)dimethylsulfanium iodide, a conservative approach is necessary. Based on data for the similar compound 2-chloroethyl ethyl sulfide (CEES), butyl rubber or Viton® gloves are recommended for extended contact.[1] For incidental contact, double-gloving with nitrile gloves may be acceptable, with the outer glove being removed and replaced immediately upon contamination. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection
A flame-resistant lab coat should be worn at all times. For operations with a significant risk of splashing, a chemically resistant apron over the lab coat is advised. Ensure that the lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection
For routine handling within a properly functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is necessary. A full-face respirator will also provide eye and face protection.
Donning and Doffing PPE Workflow
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is essential for minimizing the risk of exposure and accidents.
Handling Procedures
Weighing: Weigh solid (2-Chloroethyl)dimethylsulfanium iodide in a fume hood. If a balance cannot be placed inside the hood, use a containment glove bag or weigh a container with the approximate amount of substance, transfer the substance in the hood, and then re-weigh the container outside the hood.
Solutions: When preparing solutions, add the solid slowly to the solvent to avoid splashing. Ensure the container is appropriately sized to prevent overflow.
Heating: Avoid heating the compound. If a reaction requires elevated temperatures, use a well-controlled heating mantle and a condenser to prevent the release of vapors. Thermal decomposition can produce toxic gases.[2]
Storage Requirements
Container: Store in a tightly sealed, clearly labeled container. The original manufacturer's container is ideal.
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.
Incompatibilities: Avoid contact with strong oxidizing agents and water.[3] Contact with water may lead to hydrolysis and the formation of potentially hazardous byproducts.[4][5][6]
Emergency Response: Preparedness is Key
A well-defined emergency plan is crucial for responding effectively to accidents.
Emergency Response Workflow
Caption: A workflow for responding to common laboratory emergencies.
Spill Response
Evacuate: Immediately evacuate the area of the spill.
Alert: Notify your supervisor and colleagues.
Contain (if safe): If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with an inert absorbent material. Do not use combustible materials like paper towels.
Cleanup: For larger spills, or if you are not comfortable with the cleanup, contact your institution's Environmental Health and Safety (EHS) department.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold eyelids open and away from the eyeball to ensure thorough rinsing. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of (2-Chloroethyl)dimethylsulfanium iodide and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.
Liquid Waste: Collect all liquid waste containing (2-Chloroethyl)dimethylsulfanium iodide in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Decontamination and Disposal Procedure
Due to the presence of iodide, specific disposal protocols are often required.[3] A common method for the disposal of iodine-containing waste involves reduction to the less hazardous iodide form.[7][8]
Step-by-Step Disposal Protocol for Liquid Waste:
Neutralization (if acidic or basic): Adjust the pH of the waste solution to be between 6 and 8 using a suitable acid or base.
Reduction of Iodide (Consult with EHS): A common method is to add a 10% solution of sodium thiosulfate (Na₂S₂O₃) to the waste solution until the characteristic brown color of iodine disappears. This indicates the conversion of iodine to iodide.
Final Disposal: The neutralized and reduced solution should be collected in a hazardous waste container and disposed of through your institution's EHS program. Never pour chemical waste down the drain unless explicitly authorized by your institution's policies.
Conclusion: A Culture of Safety
The safe handling of (2-Chloroethyl)dimethylsulfanium iodide is not merely about following a set of rules, but about fostering a culture of safety and proactive risk assessment. By understanding the potential hazards, implementing robust control measures, and being prepared for emergencies, you can confidently and safely advance your research.
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Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. ACS Publications.
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